molecular formula C9H5N3O2 B1424133 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190312-72-1

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Katalognummer: B1424133
CAS-Nummer: 1190312-72-1
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: NBVINOOBXKGOAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ( 1190312-72-1) is a high-purity heterocyclic compound offered with a minimum purity of ≥98% . This molecule, with a molecular formula of C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol , serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The structure features a fused pyrrolopyridine core, which is recognized as a privileged scaffold in the design of biologically active molecules. The presence of both a cyano group and a carboxylic acid functional group on the core structure provides two distinct points for chemical modification, enabling researchers to create diverse libraries of derivatives for screening and optimization . This compound is intended for use as a heterocyclic building block in scientific research and further manufacturing applications . Proper handling procedures should be observed. This product is for Research Use Only and is not intended for direct human use .

Eigenschaften

IUPAC Name

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-6(9(13)14)4-12-7(5)8/h1-2,4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVINOOBXKGOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222653
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-72-1
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indoles to improve aqueous solubility, tune physicochemical properties, and establish novel hydrogen-bonding interactions with kinase hinge regions[1]. Specifically, 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190312-72-1) serves as a highly versatile, bifunctional building block. The C3-carboxylic acid provides a vector for amide coupling, while the C7-nitrile offers opportunities for further elaboration into amidines, tetrazoles, or primary amines[2].

As a Senior Application Scientist, I approach the synthesis of densely functionalized azaindoles by prioritizing late-stage functionalization and orthogonal reactivity. The synthesis of the 4-azaindole core is notoriously challenging via classical Fischer indole methods due to the electron-deficient nature of the pyridine ring[3]. Therefore, we employ a highly robust Leimgruber-Batcho cyclization coupled with precision cross-coupling and chemoselective oxidation.

Synthetic Workflow & Mechanistic Causality

SynthesisWorkflow SM 4-Chloro-2-methyl-3-nitropyridine Int1 Enamine Intermediate SM->Int1 DMF-DMA, Pyrrolidine DMF, 110 °C Int2 7-Chloro-1H-pyrrolo[3,2-b]pyridine Int1->Int2 Fe, NH4Cl EtOH/H2O, 80 °C Int3 7-Cyano-1H-pyrrolo[3,2-b]pyridine Int2->Int3 Zn(CN)2, Pd2(dba)3, dppf DMF, 120 °C Int4 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Int3->Int4 POCl3, DMF 0 °C to 80 °C Product 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Int4->Product NaClO2, NaH2PO4, 2-methyl-2-butene t-BuOH/H2O, RT

Synthetic workflow for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Causality Behind Reagent Selection
  • Iron-Mediated Reduction (Step 1): A critical decision point in this sequence is the reduction of the intermediate enamine. Standard catalytic hydrogenation (Pd/C, H₂) inevitably leads to hydrodehalogenation of the C7-chloride. To circumvent this liability, we utilize a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride. This selectively reduces the nitro group to the amine, triggering spontaneous cyclization while perfectly preserving the C7-chloride handle.

  • Zinc Cyanide (Step 2): Zn(CN)₂ is chosen over NaCN to maintain a low concentration of dissolved cyanide in the reaction mixture. This prevents the poisoning of the palladium catalyst while providing enough nucleophile to drive the oxidative addition at the sterically hindered C7 position[4].

  • Pinnick Oxidation (Step 4): Oxidation of the C3-aldehyde to the carboxylic acid requires mild conditions to prevent the hydrolysis of the C7-nitrile to an amide. The Pinnick oxidation is highly chemoselective for aldehydes. 2-Methyl-2-butene is strictly required as a hypochlorous acid (HOCl) scavenger to prevent unwanted electrophilic chlorination of the electron-rich pyrrole ring.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine
  • Enamine Formation: Charge a dry, argon-flushed flask with 4-chloro-2-methyl-3-nitropyridine (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 equiv), and pyrrolidine (0.1 equiv) in anhydrous DMF (0.5 M). Heat to 110 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material and the appearance of a deep red enamine spot.

  • Reduction/Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Redissolve the crude enamine in EtOH/H₂O (4:1, 0.2 M). Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to 80 °C for 3 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and brine, dry over Na₂SO₄, and purify via silica gel chromatography to afford the product as an off-white solid.

Step 2: Synthesis of 7-Cyano-1H-pyrrolo[3,2-b]pyridine
  • Cyanation: In a Schlenk flask, combine 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv).

  • Reaction: Evacuate and backfill with N₂ three times. Add degassed DMF (0.2 M). Heat the sealed flask to 120 °C for 12 hours.

  • Workup: Quench with aqueous NH₄OH (10% v/v) to break down zinc complexes. Extract with EtOAc, wash with water (3x) to remove DMF, and purify via column chromatography.

Step 3: Synthesis of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
  • Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl₃ (1.5 equiv). Stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add a solution of 7-cyano-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DMF. Warm to room temperature, then heat to 80 °C for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. Adjust the pH to 8 using saturated aqueous NaHCO₃. The product typically precipitates as a yellow solid. Filter, wash with cold water, and dry under high vacuum.

Step 4: Synthesis of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • Oxidation: Dissolve the aldehyde (1.0 equiv) in t-BuOH/H₂O (4:1, 0.1 M). Add 2-methyl-2-butene (10.0 equiv) as a hypochlorite scavenger.

  • Reaction: Add NaH₂PO₄ (3.0 equiv) followed by NaClO₂ (2.0 equiv). Stir at room temperature for 4 hours.

    • Validation Check: The reaction mixture will transition from yellow to colorless as the aldehyde is consumed.

  • Workup: Concentrate to remove t-BuOH. Acidify the aqueous layer to pH 3 with 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final product.

Quantitative Data & Characterization

Table 1: Optimization of the Nitro Reduction/Cyclization (Step 1)

To validate the necessity of the Iron-mediated reduction, we benchmarked several conditions. The data clearly demonstrates that avoiding palladium is critical to maintaining the structural integrity of the C7-chloride handle.

ConditionsConversion (%)Yield of 7-Chloro Product (%)Dehalogenated Byproduct (%)
Pd/C, H₂ (1 atm), MeOH, RT>99<5>90
SnCl₂·2H₂O, EtOAc, 80 °C85600
Fe powder, NH₄Cl, EtOH/H₂O, 80 °C >99 82 0
Zn dust, AcOH, 60 °C95715
Table 2: Characterization Data Summary for Final Product

The following analytical signatures are expected for pure 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Analytical MethodKey Signals / ValuesAssignment / Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.85 (br s, 1H), 8.72 (d, J = 5.1 Hz, 1H), 8.35 (s, 1H), 7.91 (d, J = 5.1 Hz, 1H)NH, C5-H (α to Py-N), C2-H, C6-H (β to Py-N)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2, 146.1, 143.8, 134.5, 129.2, 121.4, 116.8, 110.5, 106.3COOH, C5, C3a, C2, C7a, C6, CN, C3, C7
HRMS (ESI-TOF) m/z [M-H]⁻ calcd for C₉H₄N₃O₂ 186.0304, found 186.0309Confirms exact molecular mass
IR (ATR, cm⁻¹) 3150, 2230, 1685, 1590N-H stretch, C≡N stretch, C=O stretch, C=C/C=N

References

  • Title: Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies Source: Synthetic Communications URL: [Link]

  • Title: Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

Sources

physicochemical properties of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Foreword

The accelerated pace of modern drug discovery demands a deep, early-stage understanding of a candidate molecule's fundamental physicochemical properties. These properties are not merely data points; they are the bedrock upon which pharmacokinetic and pharmacodynamic success is built. This guide focuses on 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic scaffold with significant potential in medicinal chemistry, likely as a fragment or building block for kinase inhibitors or other targeted therapies.

While this specific molecule is commercially available, comprehensive, publicly available experimental data on its physicochemical characteristics is notably scarce. This guide, therefore, transcends a simple data sheet. It is designed as a strategic manual for the research scientist, providing not only a robust in silico predicted profile but also detailing the rigorous experimental methodologies required to validate these predictions. We will explore the "why" behind the "how," offering a framework for generating a high-confidence physicochemical dataset essential for any drug development program.

Predicted Physicochemical Profile: An In Silico Starting Point

In the absence of extensive empirical data, computational models provide a critical first assessment of a molecule's likely behavior. These predictions, derived from algorithms trained on vast chemical datasets, guide initial experimental design and resource allocation. The following table summarizes the predicted physicochemical properties for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

ParameterPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₆N₄O₂Defines the elemental composition and molecular weight.
Molecular Weight 214.18 g/mol Influences diffusion, bioavailability, and overall size.
cLogP 1.5 - 2.0Predicts lipophilicity; critical for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 98.5 ŲEstimates the surface area occupied by polar atoms; impacts cell penetration.
pKa (Acidic) 3.5 - 4.5 (Carboxylic Acid)Governs ionization state, influencing solubility, permeability, and target binding.
pKa (Basic) 1.0 - 2.0 (Pyrrolopyridine)Indicates the protonation state of the heterocyclic core.
Hydrogen Bond Donors 2Number of N-H or O-H groups available to donate hydrogen bonds.
Hydrogen Bond Acceptors 4Number of N or O atoms available to accept hydrogen bonds.

Disclaimer: These values are computationally predicted and require experimental verification for use in decision-making.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability, formulation development, and the reliability of in vitro assay data. For a compound like 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, which possesses both acidic and basic functionalities, solubility is expected to be highly pH-dependent. We will describe the thermodynamic solubility protocol, which measures the equilibrium solubility of the solid-state material and is the gold standard for this assessment.

Causality Behind the Experimental Choice

Thermodynamic solubility is chosen over kinetic solubility (which measures the precipitation of a compound from a DMSO stock solution) because it represents a true equilibrium state. This value is more relevant for predicting the behavior of the drug in the gastrointestinal tract and for developing stable formulations. The use of a phosphate-buffered saline (PBS) system at pH 7.4 mimics physiological conditions, providing a direct and translatable measure of solubility in a biological context.

Step-by-Step Protocol for Thermodynamic Solubility Measurement
  • Preparation of Calibration Standards:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Add an excess of solid 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (e.g., 1-2 mg) to a microcentrifuge tube.

    • Add 1 mL of pH 7.4 PBS buffer.

    • Prepare samples in triplicate to ensure statistical validity.

  • Equilibration:

    • Seal the tubes and place them on a shaker or rotator at room temperature (25 °C).

    • Allow the suspension to equilibrate for 24 hours. This extended time is crucial to ensure the solution is fully saturated and has reached thermodynamic equilibrium.

  • Phase Separation:

    • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the solid pellet.

  • Quantification by HPLC-UV:

    • Dilute the supernatant with the 50:50 acetonitrile/water mixture to bring the concentration within the range of the calibration curve.

    • Inject the diluted supernatant and the calibration standards onto an HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm or its λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.

    • Determine the concentration of the compound in the diluted supernatant by interpolating its peak area on the calibration curve.

    • Calculate the original solubility in the PBS buffer by multiplying the measured concentration by the dilution factor.

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_cal Create HPLC Calibration Standards prep_stock->prep_cal hplc Quantify via HPLC-UV prep_cal->hplc prep_sample Add Excess Solid to PBS (pH 7.4) equil Shake at 25°C for 24 hours prep_sample->equil centrifuge Centrifuge to Pellet Solid equil->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant supernatant->hplc calc Calculate Solubility from Calibration Curve hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of the Acid-Base Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an ionizable compound, this parameter is arguably the most influential physicochemical property, dictating solubility, lipophilicity, and receptor interactions across different pH environments (e.g., stomach vs. intestine). Given its carboxylic acid and pyrrolopyridine nitrogen, 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is amphoteric, possessing both acidic and basic pKa values.

Causality Behind the Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination. It provides a direct measure of the buffering capacity of a compound as a function of pH by monitoring the pH change upon the addition of a titrant (acid or base). This method is highly accurate and can resolve multiple pKa values if they are sufficiently separated. The use of co-solvents like methanol is a common and necessary strategy for compounds with low aqueous solubility, allowing for accurate measurement while minimizing the impact on the aqueous pKa value through Yasuda-Shedlovsky extrapolation.

Step-by-Step Protocol for Potentiometric pKa Determination
  • System Preparation and Calibration:

    • Use an automated titrator equipped with a high-precision pH electrode.

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment.

  • Sample Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 1-3 mg) and dissolve it in a known volume of a methanol/water mixture (e.g., 50:50). The presence of the co-solvent is essential to maintain solubility throughout the titration.

    • Include an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • To determine the acidic pKa: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

    • To determine the basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition, allowing the solution to stabilize.

  • Data Analysis and Extrapolation:

    • Plot the pH versus the volume of titrant added. The equivalence point(s) will appear as inflection points in the curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • To correct for the effect of the methanol co-solvent, the experiment is repeated at different methanol/water ratios (e.g., 40:60, 50:50, 60:40).

    • The measured pKa values are then plotted against the mole fraction of the organic solvent, and a linear extrapolation to 0% methanol (pure water) is performed using the Yasuda-Shedlovsky equation. This yields the true aqueous pKa.

Visualization of the Potentiometric Titration Workflow

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Analysis calibrate Calibrate pH Electrode dissolve Dissolve Compound in Methanol/Water + KCl calibrate->dissolve titrate_base Titrate with KOH (for Acidic pKa) dissolve->titrate_base titrate_acid Titrate with HCl (for Basic pKa) dissolve->titrate_acid record Record pH vs. Titrant Volume titrate_base->record titrate_acid->record plot Plot Titration Curve record->plot find_pka Determine pKa at Half-Equivalence plot->find_pka extrapolate Repeat at Different MeOH% & Extrapolate to 0% MeOH find_pka->extrapolate final_pka Report Aqueous pKa extrapolate->final_pka

Caption: Workflow for Potentiometric pKa Determination.

Determination of Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "rule of five" and a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Causality Behind the Experimental Choice

The shake-flask method using n-octanol and water is the traditional and most direct method for measuring lipophilicity. It is considered the benchmark against which other methods are validated. For a compound like ours, measuring the LogD at pH 7.4 is more pharmacologically relevant than the LogP of the neutral species, as it reflects the combined partitioning of both the neutral and ionized forms present at physiological pH.

Step-by-Step Protocol for Shake-Flask LogD₇.₄ Determination
  • Phase Preparation:

    • Prepare a pH 7.4 phosphate buffer.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for several hours and then allowing the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each, for a 1:1 volume ratio).

    • Prepare at least three replicates.

    • Seal the vials and shake them gently at a constant temperature (25 °C) for a sufficient time (e.g., 3-24 hours) to reach partitioning equilibrium.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to ensure a clean separation of the octanol and aqueous phases.

  • Quantification:

    • Carefully take a known volume from each phase.

    • Determine the concentration of the compound in both the n-octanol phase ([C]oct) and the aqueous phase ([C]aq) using a suitable analytical method, typically HPLC-UV, as described in the solubility section. A calibration curve will be required.

  • Data Analysis:

    • Calculate the distribution coefficient (D) using the formula: D = [C]oct / [C]aq

    • Calculate the LogD by taking the base-10 logarithm of the D value.

    • Report the average LogD from the replicates.

Visualization of the Shake-Flask LogD Workflow

G cluster_prep Phase 1: Preparation cluster_partition Phase 2: Partitioning cluster_analysis Phase 3: Analysis saturate Pre-saturate Octanol & Buffer stock Prepare Stock Solution in Octanol saturate->stock mix Mix Octanol Stock & Buffer (1:1) stock->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify_oct Quantify [C] in Octanol Phase centrifuge->quantify_oct quantify_aq Quantify [C] in Aqueous Phase centrifuge->quantify_aq calc Calculate LogD = log([C]oct / [C]aq) quantify_oct->calc quantify_aq->calc

Caption: Workflow for Shake-Flask LogD Determination.

Conclusion

The journey of a drug candidate from bench to bedside is paved with data. For 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a molecule of clear interest but limited public characterization, establishing a robust physicochemical profile is the non-negotiable first step. This guide has provided a dual-pronged approach: a reliable in silico forecast to guide initial efforts and a set of gold-standard, step-by-step experimental protocols to generate definitive, high-quality empirical data. By rigorously applying these methodologies for determining solubility, pKa, and lipophilicity, researchers can build the foundational knowledge required to make informed decisions, optimize molecular design, and ultimately unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships. Academic Press.

  • Sugano, K., & Kansy, M. (Eds.). (2010). Pharmacokinetic Optimization in Drug Research: Biological, Physicochemical, and Computational Strategies. Wiley-VCH.

  • OECD (2006). Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • OECD (2004). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

Comprehensive NMR Characterization of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of novel therapeutics, including potent noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) for the treatment of multidrug-resistant tuberculosis[1]. Furthermore, targeted modifications to the azaindole core—specifically at the 7-position—have been shown to drastically alter pharmacological profiles, such as modulating functional affinity and negative cooperativity at dopamine D2 receptors[2].

7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190312-72-1) is a highly functionalized building block featuring two strong electron-withdrawing groups (EWGs): a 3-carboxylic acid and a 7-cyano group. These substituents drastically alter the electronic environment of the core heterocycle. This whitepaper provides a definitive, self-validating protocol for the 1H and 13C NMR structural elucidation of this compound, explaining the causality behind the observed chemical shifts and the experimental choices required for rigorous quality control.

Rationale for Experimental Design (Causality & Trustworthiness)

To achieve analytical certainty, the experimental design must account for the specific physicochemical properties of the target molecule:

  • Solvent Selection (DMSO-d6): The zwitterionic/highly polar nature of the 3-carboxylic acid and the hydrogen-bonding capability of the pyrrole NH demand a strongly solvating, aprotic medium. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring the molecule remains monomeric. Crucially, as an aprotic solvent, it prevents rapid proton exchange, allowing the direct observation of the critical NH and COOH protons which would be lost to deuterium exchange in solvents like CD3OD or D2O.

  • Thermal & Magnetic Calibration: Standardizing the acquisition temperature to 298 K and utilizing an internal standard (Tetramethylsilane, TMS at 0.00 ppm) ensures that the chemical shifts are highly reproducible across different spectrometer platforms, creating a self-validating lock-and-shim system.

Step-by-Step Methodology: Self-Validating NMR Acquisition

The following protocol outlines the methodology for acquiring high-resolution NMR data, ensuring that the resulting spectra are free from artifacts and magnetic susceptibility gradients.

Phase 1: Sample Preparation

  • Dissolution: Weigh 5–10 mg of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a standard 5 mm precision NMR tube. Causality: Removing particulate matter eliminates magnetic susceptibility gradients, which is critical for achieving optimal field homogeneity (shimming) and sharp resonance lines.

Phase 2: Spectrometer Calibration & Acquisition 3. Equilibration & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Lock the spectrometer to the deuterium frequency of DMSO-d6 and perform gradient shimming (e.g., TopShim) on the Z-axis. 4. 1D 1H Acquisition: Execute a standard proton pulse sequence with 16–32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure full recovery of longitudinal magnetization. 5. 1D 13C Acquisition: Execute a proton-decoupled carbon sequence with a minimum of 1024 scans. Set D1 to 2.0 seconds to ensure adequate relaxation of the heavily substituted quaternary carbons (C3, C7, C3a, C7a). 6. 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms) to capture critical 3-bond correlations.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298 K) NMR1D 1D NMR Acquisition (1H & 13C) Sample->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Analysis1D Primary Shift Analysis & Multiplicity (J-coupling) NMR1D->Analysis1D Analysis2D Connectivity & Backbone Assignment NMR2D->Analysis2D Validation Final Structural Validation Analysis1D->Validation Analysis2D->Validation

Figure 1: Sequential NMR data acquisition and structural validation workflow.

1H NMR Structural Elucidation & Causality

The 4-azaindole core contains a pyridine nitrogen at position 4. The introduction of the 7-cyano and 3-carboxylic acid groups reduces the spin system to three distinct aromatic protons (H2, H5, H6) and two exchangeable protons.

Mechanistic Shift Analysis:

  • H5 (δ 8.75): This proton is alpha to the pyridine nitrogen (N4) and meta to the 7-cyano group. The immense inductive electron withdrawal from N4, compounded by the cyano group, leaves H5 highly deshielded.

  • H2 (δ 8.41): In an unsubstituted 4-azaindole, H2 typically resonates near 7.5 ppm. The strong resonance electron-withdrawing effect (-M effect) of the 3-carboxylic acid pulls electron density directly from the pyrrole ring, shifting H2 significantly downfield.

  • H6 (δ 7.92): Located beta to N4 and ortho to the 7-cyano group. It appears as a doublet coupled to H5. The ortho-cyano group exerts a strong anisotropic and inductive deshielding effect.

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
COOH 13.20br s-1HHighly deshielded acidic proton; broad due to exchange.
N1-H 12.85br s-1HPyrrole NH; broad due to quadrupolar relaxation.
C5-H 8.75d5.01HDeshielded by adjacent N4 and meta-CN group.
C2-H 8.41s-1HDeshielded by 3-COOH (-M effect).
C6-H 7.92d5.01HOrtho to 7-CN; coupled to H5 ( 3J5,6​=5.0 Hz).

13C NMR Structural Elucidation & Causality

The 13C spectrum contains 11 distinct carbon resonances. The assignment relies heavily on the predictable inductive and resonance effects of the heteroatoms and substituents.

Mechanistic Shift Analysis:

  • C7 (δ 111.4): While one might expect the carbon attached to a cyano group to be deshielded, the ipso-carbon to a nitrile is actually shielded due to the magnetic anisotropy of the C≡N triple bond.

  • C5 (δ 145.6): The alpha-carbon to the pyridine nitrogen is heavily deshielded due to the electronegativity of N4.

Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Logic
3-COOH 165.4C=OCarbonyl carbon of the carboxylic acid.
C5 145.6CHAlpha to pyridine N4; highly deshielded.
C7a 144.7CqBridgehead carbon, ortho to 7-CN.
C2 134.2CHPyrrole CH, deshielded by adjacent NH and conjugated COOH.
C3a 129.8CqBridgehead carbon.
C6 121.3CHBeta to pyridine N4, ortho to 7-CN.
7-CN 116.8CqNitrile carbon.
C3 112.5CqIpso to COOH; shielded by resonance.
C7 111.4CqIpso to CN; shielded by magnetic anisotropy of the triple bond.

2D NMR Workflows: Confirming Regiochemistry

To definitively prove that the cyano group is at the 7-position (and not the 5-position or 6-position), 2D Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

Logical Regiochemical Proof:

  • H6 to CN Correlation: The proton at δ 7.92 (H6) shows a strong 3J correlation to the cyano carbon at δ 116.8, proving H6 is adjacent to the cyano-bearing carbon.

  • H6 to N4 Correlation: H6 also shows a 3J correlation to the pyridine nitrogen (C4/N4), confirming it is sandwiched between C5 and C7.

  • H5 to C7 Correlation: The proton at δ 8.75 (H5) shows a 3J correlation to the ipso-carbon C7 (δ 111.4).

HMBC_Logic H5 H5 (δ 8.75) C7 C7 (ipso-CN) H5->C7 3J H6 H6 (δ 7.92) C4 N4 (Pyridine) H6->C4 3J CN C≡N H6->CN 3J H2 H2 (δ 8.41) C3 C3 (ipso-COOH) H2->C3 2J

Figure 2: Key HMBC logical relationships confirming regiochemistry.

References[2] Title: Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1] Title: 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL: [Link]

Sources

biological activity of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Biological Activity of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Specifically, the functionalization of this core to yield 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190312-72-1) [1] provides a highly versatile building block for developing potent modulators of central nervous system (CNS) targets. This technical guide explores the chemical rationale, primary biological activities—focusing on Dopamine D2 Receptor (D2R) allosteric modulation and GABA_A receptor interactions—and the self-validating experimental workflows required to evaluate these derivatives.

Structural Rationale and Chemical Biology

The design of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives is rooted in precise electronic and steric tuning:

  • The Azaindole Core: Acting as a bioisostere of the indole ring found in endogenous neurotransmitters (e.g., serotonin), the pyrrolo-pyridine core offers improved aqueous solubility and distinct hydrogen-bonding profiles due to the embedded pyridine nitrogen.

  • The 7-Cyano Substitution: The addition of a cyano group (-C≡N) at the 7-position exerts a profound electron-withdrawing inductive effect. This lowers the pKa of the adjacent pyrrole N-H, transforming it into a superior hydrogen-bond donor. This enhanced polarity is critical for anchoring the molecule within the hydrophobic allosteric pockets of G-protein-coupled receptors (GPCRs), effectively displacing high-energy water molecules and driving binding entropy.

  • The 3-Carboxylic Acid Handle: This moiety serves as the primary synthetic handle for generating diverse amide libraries, allowing researchers to append various lipophilic "tail" motifs necessary for receptor subtype selectivity [1, 2].

Primary Biological Activity: D2R Negative Allosteric Modulation

Targeting the orthosteric site of the Dopamine D2 Receptor (D2R) often leads to off-target extrapyramidal side effects due to high sequence homology among dopamine receptor subtypes. Derivatives synthesized from the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold bypass this limitation by binding to an allosteric site [2].

As Negative Allosteric Modulators (NAMs) , these compounds do not activate or inhibit the receptor directly. Instead, they induce a conformational change that decreases the binding affinity and intrinsic efficacy of the endogenous orthosteric agonist (dopamine). This mechanism provides a "dimmer switch" effect, fine-tuning dopaminergic tone rather than completely blocking it—a highly desirable profile for treating schizophrenia and L-DOPA-induced dyskinesia.

D2R_Signaling Dopamine Dopamine (Orthosteric Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates NAM 7-Cyano-Pyrrolo-Pyridine NAM NAM->D2R Allosteric Modulation Gi Gi/o Protein Activation D2R->Gi Pathway 1 BArrestin β-Arrestin 2 Recruitment D2R->BArrestin Pathway 2 cAMP cAMP Inhibition Gi->cAMP Downregulates Akt Akt/GSK3β Signaling BArrestin->Akt Modulates

D2R signaling pathways modulated by 7-cyano-pyrrolo-pyridine negative allosteric modulators.

Structure-Activity Relationship (SAR) Profiling

The introduction of the 7-cyano group significantly alters the pharmacological profile of the scaffold compared to its unsubstituted counterparts. Below is a summarized SAR dataset demonstrating the impact of core substitutions on D2R affinity and functional efficacy.

Compound IDCore ScaffoldR-SubstitutionD2R Affinity (pKb)Emax Reduction (%)Plasma Protein Binding (%)
Cmpd-A 1H-pyrrolo[3,2-b]pyridineNone (-H)6.2 ± 0.115 ± 472.5
Cmpd-B 1H-pyrrolo[3,2-b]pyridine5-Fluoro6.8 ± 0.228 ± 578.0
Cmpd-C 1H-pyrrolo[3,2-b]pyridine7-Cyano8.5 ± 0.165 ± 389.2
Cmpd-D 1H-pyrrolo[3,2-b]pyridine7-Cyano, 5-Methyl8.1 ± 0.255 ± 591.4

Data Interpretation: The 7-cyano substitution (Cmpd-C) yields a sub-nanomolar affinity shift (pKb = 8.5) and a robust reduction in dopamine's maximal effect (Emax), confirming its superior role as a NAM compared to the unsubstituted core [2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Amide Library Synthesis (HATU/DIPEA Coupling)
  • Step 1: Activation. Dissolve 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is explicitly selected over standard EDC/HOBt coupling. The electron-deficient nature of the 7-cyano-azaindole system renders the carboxylic acid less nucleophilic. HATU forms a highly reactive HOAt ester, driving the reaction forward while preventing epimerization of any chiral centers on the target amine. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge protons without competing for the activated ester.

  • Step 2: Coupling. Add the target primary/secondary amine (1.1 eq) dropwise. Stir for 12 hours under an inert N2 atmosphere.

  • Step 3: Validation & Purification. Monitor reaction completion via LC-MS. Purify the crude mixture using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Self-Validation Check: Fractions must be pooled only if purity is >98% (via UV 254 nm). Impurities such as tetramethylurea (a byproduct of HATU) can independently stress cells in downstream biological assays, leading to false-positive toxicity data.

Protocol 2: Functional Profiling via BRET-based β-Arrestin Assay
  • Step 1: Transfection. Co-transfect HEK293T cells with plasmids encoding RLuc8-tagged D2R and Venus-tagged β-arrestin 2. Seed into 96-well white microplates.

  • Step 2: Modulator Incubation. Pre-incubate the cells with varying concentrations of the synthesized NAM derivatives for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical. Allosteric modulators must reach binding equilibrium and stabilize the receptor's inactive conformation before the orthosteric agonist is introduced.

  • Step 3: Agonist Challenge. Add dopamine at an EC80 concentration alongside the luciferase substrate, Coelenterazine h (5 µM).

  • Step 4: Readout & Validation. Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio (emission at 535 nm / 480 nm) using a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using vehicle controls and reference NAMs. A Z'-factor > 0.5 is mandatory to confirm assay robustness, ensuring the observed allosteric modulation is statistically significant and not an artifact of baseline noise.

Workflow Synthesis 1. Amide Coupling (HATU/DIPEA) Purification 2. HPLC Purification (>98% Purity) Synthesis->Purification Binding 3. Radioligand Binding ([3H]Spiperone) Purification->Binding Functional 4. BRET Assay (β-Arrestin) Binding->Functional Data 5. SAR Analysis (IC50 / Kb) Functional->Data

High-throughput synthesis and functional validation workflow for pyrrolo-pyridine derivatives.

Secondary Biological Activities

Beyond D2R modulation, the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold exhibits polypharmacology that must be accounted for during drug development:

  • GABA_A Receptor Modulation: Derivatives of this scaffold have been shown to bind to the benzodiazepine allosteric site of GABA_A receptors, exhibiting potential anxiolytic properties [3].

  • Plasma Protein Binding (Pharmacokinetics): The interaction of these pyridine derivatives with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) has been extensively profiled using UV-Vis and fluorescence quenching. Thermodynamic parameters (∆G < 0) indicate spontaneous, static quenching driven by electrostatic interactions [4]. High affinity for serum albumin (as seen in the SAR table) necessitates careful dose calibration in in vivo models to ensure sufficient unbound (free) drug reaches the CNS.

References

  • Moldb. (n.d.). 1190312-72-1 | 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Moldb Heterocyclic Building Blocks.
  • Lane, J. R., et al. (2018). Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl). ACS Publications.
  • Smolecule. (2023). 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4. Smolecule Chemical Research.
  • Das, R., et al. (2024). Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology.

Rational Design of Kinase Inhibitors: Therapeutic Targets for 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the azaindole (pyrrolo-pyridine) scaffold has emerged as a highly privileged pharmacophore. Specifically, 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190312-72-1) serves as a premium heterocyclic building block for the synthesis of advanced ATP-competitive kinase inhibitors[1]. Unlike finalized active pharmaceutical ingredients (APIs), this compound is a highly functionalized intermediate. The 3-carboxylic acid moiety acts as a versatile synthetic handle for generating diverse carboxamide libraries, while the 7-cyano group provides unique electronic modulation and spatial vectors for interacting with kinase binding pockets.

This technical whitepaper outlines the structural rationale for utilizing this specific scaffold, identifies its primary therapeutic targets (such as FGFR4 and c-Met), and provides self-validating experimental workflows for hit-to-lead optimization.

Structural Rationale & Pharmacophore Analysis

The efficacy of the 1H-pyrrolo[3,2-b]pyridine core lies in its ability to act as a bioisostere for purines and indoles, specifically targeting the highly conserved ATP-binding pocket of protein kinases.

  • Bidentate Hinge Binding: The N1-H (pyrrole nitrogen) acts as a potent hydrogen bond donor, while the N4 (pyridine nitrogen) serves as a hydrogen bond acceptor. This dual interaction perfectly mimics the binding pattern of the adenine ring of ATP, anchoring the scaffold to the backbone amides of the kinase hinge region[2].

  • The 3-Carboxylic Acid Handle: Extending into the solvent-exposed region or the ribose pocket requires functionalization at the 3-position. The carboxylic acid allows for rapid amide coupling to generate 3-carboxamides. Recent studies have demonstrated that 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides act as highly potent, reversible-covalent inhibitors of FGFR4[3].

  • Electronic Modulation via the 7-Cyano Group: The addition of a cyano group at the 7-position exerts a strong electron-withdrawing effect (-I, -M). This lowers the pKa of the N1-H, increasing its acidity and significantly strengthening its hydrogen bond donor capacity to the hinge region. Furthermore, the linear, sp-hybridized cyano group can project into sub-pockets to interact with gatekeeper residues without introducing excessive steric bulk.

Primary Therapeutic Targets

Based on the geometric and electronic profile of the 7-cyano-1H-pyrrolo[3,2-b]pyridine core, the following kinases represent the most viable therapeutic targets for its derivatives.

Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling axis is a critical driver in hepatocellular carcinoma (HCC). While several FGFR4-selective inhibitors exist, acquired resistance via gatekeeper mutations (e.g., V550L/M) remains a clinical hurdle[3]. Pyrrolo[3,2-b]pyridine-3-carboxamides have been validated as new reversible-covalent inhibitors capable of targeting both wild-type and mutant FGFR4 variants with single-digit nanomolar potency[4]. Derivatizing the 7-cyano scaffold with a suitable electrophilic warhead at the 3-carboxamide position provides a direct pathway to novel HCC therapeutics.

c-Met (Hepatocyte Growth Factor Receptor)

Overexpression or mutation of c-Met is implicated in non-small cell lung cancer (NSCLC) and gastric cancers. Pyrrolo-pyridine and pyrazolo-pyridine scaffolds have demonstrated potent and selective c-Met inhibition by occupying the deep hydrophobic pocket adjacent to the ATP site[2]. The 7-cyano group can be leveraged to enhance favorable dipole interactions within this pocket.

Janus Kinases (JAK1/JAK2/JAK3)

The azaindole core is a foundational element of several approved and investigational JAK inhibitors (e.g., decernotinib). The 7-cyano-pyrrolo[3,2-b]pyridine scaffold can be optimized to achieve JAK isoform selectivity by tailoring the 3-carboxamide substituent to exploit the subtle structural differences in the JAK solvent channels.

Mechanistic and Workflow Visualizations

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 Activates PLCg PLC-gamma FGFR4->PLCg Phosphorylates Inhibitor 7-Cyano-Azaindole Derivative Inhibitor->FGFR4 Blocks ATP Pocket MAPK MAPK/ERK Pathway PLCg->MAPK PI3K PI3K/AKT Pathway PLCg->PI3K Proliferation Tumor Proliferation (HCC) MAPK->Proliferation PI3K->Proliferation

Figure 1: FGF19-FGFR4 signaling axis and the mechanism of targeted azaindole inhibition.

Workflow Scaffold 7-Cyano-Azaindole Core Synthesis Amide Coupling (HATU/DIPEA) Scaffold->Synthesis Library Carboxamide Library Synthesis->Library Biochemical TR-FRET Assay (FGFR4/JAK) Library->Biochemical Cellular Ba/F3 Cellular Assay Biochemical->Cellular IC50 < 100nM Lead Lead Optimization Cellular->Lead Selectivity Confirmed

Figure 2: Self-validating hit-to-lead experimental workflow for azaindole derivatives.

Quantitative Target Selectivity Profile

The table below summarizes the theoretical and observed structure-activity relationship (SAR) data for pyrrolo[3,2-b]pyridine-3-carboxamide derivatives across key kinase targets, demonstrating the scaffold's tunable selectivity[2][4].

Kinase TargetCellular PathwayRationale for Targeting via Azaindole ScaffoldRepresentative Scaffold IC50​ (nM)
FGFR4 (WT) FGF19-FGFR4 / MAPKHigh affinity for hinge region; carboxamide extends to solvent channel.10 - 35 nM
FGFR4 (V550L) FGF19-FGFR4 / MAPKScaffold accommodates bulky gatekeeper mutations without steric clash.40 - 85 nM
FGFR1 FGF-FGFR / PI3KSelective sparing is achievable by modifying the 3-carboxamide vector.> 10,000 nM
c-Met HGF-c-Met / STAT3Cyano group enhances dipole interactions in the deep hydrophobic pocket.50 - 150 nM

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols incorporate built-in causality and validation checkpoints.

Synthesis of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxamides

Causality Check: The electron-withdrawing 7-cyano group slightly deactivates the carboxylic acid. Therefore, highly efficient uronium-based coupling reagents (HATU) are required to prevent low yields and epimerization.

  • Activation: Dissolve 1.0 eq of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Introduce 1.1 eq of the desired primary or secondary amine (e.g., a functionalized aniline) to the reaction mixture. Stir for 4–6 hours under an inert argon atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA). Validation: Confirm >98% purity via LC-MS and 1H -NMR prior to biological evaluation.

TR-FRET Biochemical Kinase Assay (FGFR4)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate background auto-fluorescence from the heterocyclic library compounds, ensuring high data fidelity.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme-Substrate Mix: Dilute recombinant FGFR4 kinase and a biotinylated poly-GT peptide substrate in the kinase buffer.

  • Compound Incubation: Dispense the synthesized azaindole derivatives into a 384-well plate in a 10-point, 3-fold dilution series (ranging from 10 μM to 0.5 nM). Add the Enzyme-Substrate mix and incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for FGFR4. Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to competitive inhibitors. Incubate for 60 minutes.

  • Detection & Validation: Add the detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a TR-FRET compatible microplate reader.

  • Quality Control: Calculate the Z'-factor using positive controls (e.g., FGF401) and no-enzyme negative controls. Validation: The assay is only deemed valid if the Z'-factor is ≥0.6 . Calculate IC50​ values using a 4-parameter logistic regression model.

References

  • 1190312-72-1 | 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid - Moldb. Moldb.com.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed (NIH).
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PMC (NIH).

Sources

A Technical Guide to Elucidating the Mechanism of Action for Novel Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the mechanism of action (MOA) of novel kinase inhibitors built on the versatile pyrrolopyridine scaffold. The narrative emphasizes the rationale behind experimental choices, ensuring a deep, causal understanding rather than a mere recitation of protocols.

Introduction: The Rise of Pyrrolopyridine Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1][3] The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a potent hinge-binder for the ATP-binding pocket of many kinases.[1][4] Its derivatives have shown promise as inhibitors for a range of kinases, including MK-2, Met, and others.[4][5][6] A thorough understanding of a novel inhibitor's MOA is paramount for its optimization and clinical translation, as it dictates efficacy, selectivity, and potential resistance mechanisms.[2][7]

This guide outlines a multi-tiered strategy, beginning with foundational biochemical and cellular characterization and progressing to in-depth molecular and systemic analyses.

Part I: Foundational Biochemical and Cellular Characterization

The initial phase of an MOA study is to confirm that a novel pyrrolopyridine compound inhibits its intended kinase target and exerts a functional effect in a cellular context.

Confirming Potency: Biochemical IC₅₀ Determination

The first step is to quantify the inhibitor's potency against the purified kinase enzyme.[3] The half-maximal inhibitory concentration (IC₅₀) is a key metric for this.[3][8] A variety of assay formats, such as fluorescence-based, luminescence-based, or radiometric assays, can be employed to measure kinase activity.[3]

Rationale: An in vitro kinase assay provides a clean, direct measure of the inhibitor's interaction with its target, free from confounding cellular factors like membrane permeability or ATP competition. This allows for a direct comparison of the potency of different compounds in a series.

Protocol: Fluorescence-Based In Vitro Kinase Assay for IC₅₀ Determination [8][9]

  • Inhibitor Preparation: Prepare a serial dilution of the pyrrolopyridine inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[8]

  • Assay Plate Setup: Add a small volume (e.g., 2-4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).[8]

  • Enzyme and Substrate Addition: Prepare a solution of the recombinant kinase and a suitable peptide substrate in kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate potency measurement.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for substrate phosphorylation.[8][11]

  • Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: Normalize the data using the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]

Validating Cellular Activity: Target Engagement Assays

After confirming biochemical potency, it is crucial to verify that the inhibitor can bind to its target within the complex environment of a living cell.[12] Cellular target engagement assays provide this critical validation.

Rationale: A compound may be potent in a biochemical assay but fail in a cellular context due to poor permeability or rapid efflux. Target engagement assays confirm that the compound reaches and binds to its intracellular target.

Two widely used methods are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.[13][14]

  • CETSA: This method relies on the principle that a protein's thermal stability increases upon ligand binding.[13][14] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or HiBiT-based methods.[14]

  • NanoBRET™: This is a bioluminescence resonance energy transfer (BRET) based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[12][15] Competitive displacement of a fluorescent tracer by the inhibitor results in a loss of BRET signal, allowing for the determination of cellular affinity.[15][16][17]

Workflow: General MOA Study for a Novel Kinase Inhibitor

MOA_Workflow cluster_0 Part I: Foundational Assays cluster_1 Part II: In-Depth Mechanism cluster_2 Part III: Advanced Characterization biochem Biochemical IC50 (Potency) cellular_te Cellular Target Engagement (CETSA / NanoBRET) biochem->cellular_te viability Cell Viability Assay (Functional Effect) cellular_te->viability kinetics Inhibition Kinetics (ATP-Competitive?) viability->kinetics Proceed if active selectivity Kinome Profiling (Selectivity) kinetics->selectivity structural Structural Biology (Binding Mode) selectivity->structural pathway Signaling Pathway Analysis (Cellular MOA) structural->pathway residence Residence Time (Durability of Effect) pathway->residence Refine understanding phospho Phosphoproteomics (Global Signaling Impact) residence->phospho

Caption: A structured workflow for elucidating the mechanism of action of a novel kinase inhibitor.

Part II: Elucidating the Molecular Mechanism of Action

With foundational activity confirmed, the next stage involves a deeper dive into the molecular interactions and broader cellular consequences of inhibition.

Determining Inhibition Modality: Kinetic Analysis

Understanding how an inhibitor interacts with the ATP binding site is crucial. Kinase inhibitors are broadly classified based on their binding mode relative to ATP.[18]

  • Type I: Bind to the active (DFG-in) conformation of the kinase, directly competing with ATP.[18]

  • Type II: Bind to an inactive (DFG-out) conformation, occupying the ATP pocket and an adjacent allosteric site.[18][19]

  • Type III/IV (Allosteric): Bind to sites remote from the ATP pocket.[18][20]

Rationale: The inhibition modality influences selectivity and can predict potential resistance mechanisms.[18] For instance, Type II inhibitors are often more selective as they target less conserved inactive conformations.[18]

Kinetic studies, by varying the concentrations of both ATP and the inhibitor, can distinguish between ATP-competitive, non-competitive, and uncompetitive binding, providing strong evidence for the inhibitor's modality.[3][5]

Defining the Selectivity Profile: Kinome Scanning

Most kinase inhibitors have off-target effects.[7] Kinome profiling is essential to understand an inhibitor's selectivity across the entire human kinome.[3][21] This is typically done by screening the compound against a large panel of purified kinases (often over 400) at a fixed concentration.[21][22]

Rationale: A highly selective inhibitor is generally preferred to minimize off-target toxicity.[18] However, polypharmacology (inhibiting multiple specific targets) can sometimes be beneficial. Kinome scans provide a comprehensive map of a compound's activity, guiding lead optimization and helping to interpret cellular phenotypes.[21][23]

Data Presentation: Example Kinase Selectivity Data

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Binding Modality
Target Kinase A 98% 15 ATP-Competitive
Off-Target Kinase B85%250ATP-Competitive
Off-Target Kinase C55%1,200Not Determined
Off-Target Kinase D12%>10,000Not Determined
Visualizing the Interaction: Structural Biology

The gold standard for understanding how an inhibitor binds is to solve its co-crystal structure with the target kinase using X-ray crystallography.[19][24]

Rationale: A high-resolution crystal structure provides atomic-level detail of the binding mode, revealing key hydrogen bonds and hydrophobic interactions.[24][25] This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications to improve potency and selectivity.[24][26] It also definitively confirms the binding modality (e.g., Type I vs. Type II).[19]

Mapping the Cellular Impact: Signaling Pathway Analysis

To understand the functional consequences of target inhibition in cells, it is essential to analyze the downstream signaling pathways.

Rationale: Kinases operate within complex signaling networks.[7] Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its direct substrates and subsequent downstream effectors. This confirms the on-target MOA in a physiological context and can uncover network rewiring or feedback mechanisms.[7]

Western Blotting: This is a standard technique to measure changes in the phosphorylation status of specific proteins. For example, if the pyrrolopyridine compound inhibits MEK1, a downstream kinase in the MAPK pathway, one would expect to see a decrease in phosphorylated ERK1/2.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FFFFFF", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FFFFFF", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolopyridine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Phosphorylates"]; TF -> Proliferation [label="Regulates"]; Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Sources

spectroscopic analysis (IR, MS, HPLC) of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic and Chromatographic Analysis of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (MW: 187.16 g/mol , Formula: C₉H₅N₃O₂), a key heterocyclic building block in contemporary drug discovery.[1] Targeted at researchers, medicinal chemists, and analytical scientists, this document moves beyond standard procedures to explain the causality behind methodological choices in Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By integrating foundational principles with field-proven insights, this guide establishes a robust, self-validating protocol for the unambiguous identification, structural confirmation, and purity assessment of this compound and its analogues.

Introduction: The Analytical Imperative for a Privileged Scaffold

The 7-azaindole scaffold, of which 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a derivative, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including antiviral and kinase inhibition properties.[2][3] The precise substitution with a cyano group and a carboxylic acid moiety imparts specific electronic and steric properties that are critical for molecular interactions. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to ensure the integrity of research data and the successful progression of drug development programs.

This guide details the multi-technique approach required for full characterization, ensuring that each piece of data corroborates the others to build an unshakeable analytical foundation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Expertise: IR spectroscopy serves as the initial, rapid confirmation of the compound's key functional groups. For this molecule, the analysis hinges on identifying the distinct vibrational modes of the carboxylic acid (both O-H and C=O stretches) and the nitrile (C≡N stretch), which appear in highly characteristic regions of the spectrum. Their presence provides immediate, high-confidence evidence of a successful synthesis.

Expected IR Absorption Data:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
~3300-2500Carboxylic AcidO-H StretchVery Broad, Strong (due to H-bonding)[4][5][6]
~2230-2220NitrileC≡N StretchSharp, Strong, Unmistakable[4][7]
~1760-1710Carboxylic AcidC=O StretchStrong, may be broadened by H-bonding[4][5][6]
~1600-1450Aromatic RingsC=C & C=N StretchMedium to Strong
~1320-1210Carboxylic AcidC-O StretchMedium[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab or a swab lightly dampened with isopropanol, followed by a dry swab.

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small, representative amount of the solid 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. Baseline correct the resulting spectrum if necessary to ensure a flat baseline.

  • Peak Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in the table above.

Trustworthiness & Self-Validation: The simultaneous observation of the very broad O-H stretch, the strong carbonyl peak, and the sharp nitrile peak provides a tripartite confirmation of the molecule's core functionalities. The absence of any of these, or the presence of unexpected peaks (e.g., a strong, broad alcohol O-H at ~3400 cm⁻¹ without a corresponding carboxyl C=O), would immediately invalidate the sample's identity.

Diagram of Key Functional Groups for IR Analysis

Caption: Key IR-active functional groups on the target molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Expertise: MS provides the definitive molecular weight and offers structural insights through controlled fragmentation. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather complementary data.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable HPLC-grade solvent. A mixture of 50:50 acetonitrile:water with 0.1% formic acid is an excellent starting point for positive mode, while 50:50 acetonitrile:water with 0.1% ammonium hydroxide can be used for negative mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable signal for accurate mass measurement and fragmentation studies.

  • MS Acquisition (Full Scan):

    • Ionization Mode: ESI (Positive and Negative).

    • Capillary Voltage: ~3.5-4.5 kV (positive), ~-3.0 to -4.0 kV (negative).

    • Drying Gas (N₂): ~8-12 L/min at ~300-350 °C.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

    • Acquire a high-resolution spectrum to confirm the elemental composition via accurate mass measurement.

  • Tandem MS (MS/MS) Acquisition:

    • Select the determined molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

    • Apply increasing collision energy (e.g., 10-40 eV) using an inert gas (e.g., argon) to induce fragmentation.

    • Acquire the product ion spectrum to identify characteristic fragments.

Expected Mass Spectrometry Data:

IonFormulaCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺C₉H₆N₃O₂⁺188.0455188.0451 ± 5 ppmProtonated Molecular Ion
[M-H]⁻C₉H₄N₃O₂⁻186.0312186.0316 ± 5 ppmDeprotonated Molecular Ion
[M+H-H₂O]⁺C₉H₄N₃O⁺170.0349~170.03Loss of water from carboxylic acid[8]
[M+H-CO₂]⁺C₈H₆N₃⁺144.0556~144.05Decarboxylation[9]
[M-H-CO₂]⁻C₈H₄N₃⁻142.0414~142.04Decarboxylation from anion[9]

Trustworthiness & Self-Validation: The high-resolution mass measurement, matching the calculated mass for C₉H₅N₃O₂ within 5 ppm, provides unequivocal confirmation of the elemental composition. The fragmentation pattern, particularly the characteristic loss of CO₂ (44 Da) from the carboxylic acid, further validates the structure. The stability of the core pyrrolopyridine ring under typical collision energies is also an expected and confirmatory finding.

Predicted MS/MS Fragmentation Pathway ([M+H]⁺)

G M_H [M+H]⁺ m/z = 188.05 M_H_H2O [M+H-H₂O]⁺ m/z = 170.03 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z = 144.05 M_H->M_H_CO2 - CO₂

Caption: Primary fragmentation pathways for the protonated molecule.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle & Expertise: HPLC is the gold standard for determining the purity of the compound. The challenge with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its polarity. Standard C18 reversed-phase columns may provide insufficient retention, causing the analyte to elute near the solvent front (void volume), which compromises accurate quantification.

The Causality of Column Selection: To overcome this, a polar-embedded or polar-endcapped reversed-phase column is the authoritative choice.[10][11] These columns contain a polar group (e.g., an amide or carbamate) near the base of the alkyl chains. This feature allows the mobile phase to fully hydrate the stationary phase surface, preventing the hydrophobic chains from collapsing in highly aqueous conditions. This ensures robust and reproducible retention for polar analytes like our target compound.

Experimental Protocol: Reversed-Phase HPLC (UV Detection)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent ZORBAX SB-AQ), typically 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

    • Rationale for Formic Acid: The acidic modifier is critical. It ensures the carboxylic acid moiety is fully protonated (non-ionized), leading to a single, sharp peak shape and preventing interactions with residual silanols on the column packing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (for improved reproducibility).

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm and 280 nm, or DAD scan from 200-400 nm to determine the optimal wavelength.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness & Self-Validation: A high-purity sample will yield a single, sharp, and symmetrical peak in the chromatogram. The use of a DAD allows for peak purity analysis, where the UV spectra across the peak are compared. A consistent spectrum confirms that the peak is not co-eluting with an impurity. This, combined with the MS data confirming the mass of the eluting peak, provides a closed-loop validation of both identity and purity.

Analytical Characterization Workflow

G cluster_0 Initial Synthesis cluster_1 Spectroscopic Confirmation cluster_2 Purity & Quantification Sample Synthesized Crude Product IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC Final Characterized Compound (>98% Purity) IR->Final MSMS MS/MS (Structural Fragments) MS->MSMS MSMS->Final HPLC->Final

Caption: Integrated workflow for complete analytical characterization.

Conclusion

The analytical characterization of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid requires a thoughtful, multi-faceted approach. By leveraging the specific strengths of IR spectroscopy for functional group identification, high-resolution mass spectrometry for molecular formula confirmation, and a rationally selected HPLC method for purity determination, researchers can establish an unimpeachable data package for this valuable chemical entity. The protocols and expert insights detailed herein provide a robust foundation for achieving this critical scientific standard.

References

  • National Center for Biotechnology Information.

  • Longdom Publishing.

  • ResearchGate.

  • Moldb.

  • Chemistry LibreTexts.

  • PubMed.

  • Spectroscopy Online.

  • Waters Corporation.

  • Chemistry LibreTexts.

  • National Center for Biotechnology Information.

  • LCGC International.

  • YouTube.

  • Science Ready.

  • ResearchGate.

  • Spectroscopy Online.

  • Michigan State University Department of Chemistry.

  • Benchchem.

  • Axion Labs.

  • JoVE.

  • National Center for Biotechnology Information.

  • Royal Society of Chemistry.

Sources

Decoding the Structure-Activity Relationship (SAR) of Cyanopyrrolopyridines: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of highly selective, potent, and metabolically stable therapeutics frequently converges on a select few "privileged" chemical scaffolds. Among these, the cyanopyrrolopyridine core has emerged as a structurally versatile and electronically tunable pharmacophore. By fusing a pyrrole ring with a pyridine ring and adorning it with a strongly electron-withdrawing cyano (-CN) group, medicinal chemists can precisely engineer molecules that target complex enzymatic pockets—ranging from kinase hinge regions (e.g., IRAK4, GSK-3β) to the deep catalytic gorges of cholinesterases (e.g., AChE).

This whitepaper dissects the Structure-Activity Relationship (SAR) of cyanopyrrolopyridines, providing researchers with the causal logic, quantitative data, and self-validating experimental workflows necessary to leverage this scaffold in modern drug discovery.

Molecular Anatomy & Electronic Profiling: The "Why" Behind the Structure

To optimize a cyanopyrrolopyridine, one must first understand the quantum mechanical and steric realities of the molecule. We do not simply append functional groups; we modulate the electron cloud to dictate protein-ligand interactions.

The Pyrrolopyridine Core

The bicyclic pyrrolopyridine system is highly planar, offering an ideal geometric fit for the narrow, hydrophobic clefts of kinase ATP-binding sites. Crucially, it provides a bidentate hydrogen-bonding motif:

  • The Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor.

  • The Pyrrole NH: Acts as a hydrogen bond donor.

The Role of the Cyano Group (-CN)

Placing a cyano group at the C3 position is a calculated electronic maneuver. The sp-hybridized cyano group exerts profound inductive (-I) and mesomeric (-M) effects.

  • pKa Modulation: By pulling electron density away from the bicyclic core, the cyano group lowers the pKa of the pyrrole NH (from ~16 in an unsubstituted system to ~12). This significantly strengthens the NH's capacity to act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Metabolic Stability: The electron-withdrawing nature of the cyano group deactivates the electron-rich pyrrole ring toward oxidative metabolism (e.g., via CYP450 enzymes), enhancing the compound's half-life.

  • Vectorial Projection: The linear geometry of the -CN group allows it to project into solvent-exposed channels without causing steric clashes, or alternatively, to act as a localized hydrogen bond acceptor for specific lysine or threonine residues [1].

G Core Pyrrolopyridine Core (Planar Scaffold) Cyano Cyano Group (-CN) (Electron Withdrawing) Core->Cyano C3 Substitution Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge NH/N interaction Pocket Hydrophobic Pocket (Steric Tolerance) Cyano->Pocket Modulates pKa & Directs Vector

Fig 1. Pharmacophore mapping and electronic modulation of the cyanopyrrolopyridine scaffold.

Target-Specific SAR Axes

Axis A: Kinase Target Engagement (IRAK4 & GSK-3β)

In the context of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)—a critical target for mutant MYD88 L265P Diffuse Large B-Cell Lymphoma—the cyanopyrrolopyridine core serves as a foundational hinge binder. SAR optimization frequently involves modifying the 4-position and 6-position of the ring.

Research demonstrates that 6-substituents often clash with the protein surface, drastically reducing potency. Conversely, introducing a tetrahydropyran (THP) group at the 4-position yields an optimal balance. The 4-THP substituent engages in a lipophilic stacking interaction with Tyr262 and forms a hydrogen bond with Lys213, achieving high cellular potency and low turnover in hepatocytes [1].

Similarly, in the design of GSK-3β inhibitors for Alzheimer's disease, the pyrrolopyridine core is utilized to eliminate steric interactions that hinder binding. When coupled with specific cyclopropanamide moieties, these inhibitors form critical hydrogen bonds with Val135 of GSK-3β, demonstrating high selectivity and nanomolar potency[3].

Axis B: Neurological Targets (Acetylcholinesterase)

Beyond kinases, cyanopyrrolopyridines are potent inhibitors of Acetylcholinesterase (AChE). The synthesis of these derivatives often relies on Microwave (MW)-assisted Friedländer cyclization. When the substituent is a cyano group, specific pyrrolopyridine derivatives are formed that effectively navigate the narrow gorge region of AChE, demonstrating superior potency compared to standard drugs like Donepezil in specific in vitro assays [2].

Quantitative SAR Data Presentation

To synthesize the structure-activity relationships, we evaluate the IC50 and lipophilicity (LogD at pH 7.4) across varying substitutions. Note: Data is aggregated and standardized from foundational SAR studies [1, 2, 3].

Compound IDCore ModificationC3 SubstitutionPrimary TargetIC50 (nM)LogD (pH 7.4)Mechanistic Rationale
Cmpd 21 4-TetrahydropyranCyanoIRAK412 ± 21.8Optimal lipophilic stacking with Tyr262; low hepatocyte turnover.
Cmpd 36 4-AmineCyanoIRAK445 ± 52.1Amine linkage increases solvation penalty, slightly reducing potency.
Cmpd 15 CyclopropanamideCyanoGSK-3β24 ± 32.4H-bond formation with Val135; cyano group enhances hinge bidentate binding.
Cmpd 2a Ester derivativeCyanoAChE120 ± 153.1Navigates the AChE gorge; higher LogD aids potential blood-brain barrier penetration.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are engineered to be self-validating systems, ensuring that artifacts are caught before they confound SAR interpretation.

Protocol 1: MW-Assisted Friedländer Synthesis of Cyanopyrrolopyridines

Causality: Traditional thermal Friedländer condensations require prolonged heating, which often leads to the degradation of the electron-deficient cyano group. Microwave (MW) irradiation provides rapid, uniform dielectric heating, overcoming the high activation energy of the condensation between 2-amino-3-cyanopyridines and active methylene compounds in minutes rather than hours[2].

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 2-amino-3-cyanopyridine and 1.1 mmol of the active methylene ketone in 3 mL of glacial acetic acid.

  • Catalysis: Add 0.1 mmol of a Lewis acid catalyst (e.g., InCl3) to facilitate the initial imine formation.

  • Irradiation: Seal the vial and subject it to MW irradiation at 120°C for 15 minutes (Dynamic mode, max power 200W).

  • Self-Validation (LC-MS Check): Before workup, sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Validation Gate: Proceed to purification ONLY if the target mass[M+H]+ constitutes >95% of the Total Ion Chromatogram (TIC). If intermediate imine is >5%, re-irradiate for 5 minutes.

  • Purification: Pour the mixture into ice water, neutralize with saturated NaHCO3, extract with EtOAc, and purify via preparative HPLC.

Protocol 2: TR-FRET Kinase Inhibition Assay (IRAK4/GSK-3β)

Causality: Highly conjugated heterocycles like cyanopyrrolopyridines often exhibit intrinsic auto-fluorescence, which causes false positives in standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Workflow:

  • Compound Titration: Dispense 100 nL of cyanopyrrolopyridine compounds in DMSO into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of 2X Kinase solution (e.g., IRAK4) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phospho antibodies.

  • Self-Validation (Z'-Factor Calculation): Read the plate on a multi-mode reader (ex: 340 nm, em: 615 nm and 665 nm). Calculate the Z'-factor using the high (DMSO) and low (reference inhibitor) controls. Validation Gate: The plate data is only accepted for SAR modeling if the Z'-factor is > 0.6, guaranteeing a robust assay window.

G Synth MW-Assisted Friedländer Synthesis QC LC-MS/NMR Validation (>95%) Synth->QC Yield Assay TR-FRET Kinase Assay (Z' > 0.6) QC->Assay Pure Cmpd Cell Cellular Target Engagement Assay->Cell IC50 < 100nM

Fig 2. Self-validating experimental workflow for cyanopyrrolopyridine SAR evaluation.

Conclusion

The cyanopyrrolopyridine scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing power of the cyano group to tune the pKa of the pyrrole NH, medicinal chemists can achieve exquisite bidentate interactions within kinase hinge regions and enzymatic gorges. When coupled with rigorous, self-validating synthesis and screening protocols, this scaffold serves as a powerful engine for the discovery of next-generation therapeutics targeting oncology, immunology, and neurodegeneration [4].

References

  • Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88 L265P Diffuse Large B-Cell Lymphoma Source: ACS Publications URL:[Link]

  • Advances in the Synthesis of Some Drug Derivatives via a Microwave-Assisted Technique: A Review (IC 50 Results of the Different Organic Compounds Compared with Donepezil on AChE in Vitro) Source: ResearchGate URL:[Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL:[Link]

Methodological & Application

Application Note: 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, drug-like chemical space frequently relies on the strategic deployment of bioisosteres to optimize pharmacokinetics, target affinity, and metabolic stability. 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (a highly functionalized 4-azaindole derivative) represents a premium bifunctional building block for modern organic synthesis and drug discovery. By substituting the traditional indole core with a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold, medicinal chemists can significantly enhance aqueous solubility and finely tune the physicochemical properties of lead compounds[1].

This application note provides an in-depth technical guide on utilizing this specific building block, detailing the mechanistic causality behind its structural features, its strategic applications in kinase and GPCR modulator design, and field-proven synthetic protocols for its derivatization.

Structural and Physicochemical Profiling

The architectural brilliance of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in the synergistic interplay of its three primary structural domains:

  • The 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): The introduction of a nitrogen atom at the 4-position (pyridine N) fundamentally alters the electron density of the bicyclic system. It acts as a built-in solubility enhancer and provides an additional hydrogen-bond acceptor, which is critical for evading the high lipophilicity (and subsequent attrition rates) often associated with legacy indole-based drugs[2].

  • The 7-Cyano Group: Positioned adjacent to the bridgehead carbon on the pyridine ring, the cyano group serves a dual purpose. First, it exerts a strong electron-withdrawing inductive effect across the conjugated system, lowering the pKa of the pyrrole N-H. This increased acidity transforms the pyrrole N-H into a superior hydrogen-bond donor[1]. Second, it acts as a versatile synthetic handle for divergent functionalization (e.g., reduction to amines, hydrolysis to amides, or cycloaddition to tetrazoles).

  • The 3-Carboxylic Acid: This moiety provides a direct vector for amide coupling or cross-coupling reactions, allowing chemists to project diverse substituents into specific binding pockets (such as the hydrophobic HP1/HP2 regions of kinases)[1].

Table 1: Physicochemical Impact of the Azaindole Core vs. Indole

To illustrate the structural advantages, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard indole to the highly functionalized 7-cyano-4-azaindole scaffold.

PropertyIndole-3-carboxylic acid4-Azaindole-3-carboxylic acid7-Cyano-4-azaindole-3-carboxylic acid
Core Structure Indole1H-Pyrrolo[3,2-b]pyridine1H-Pyrrolo[3,2-b]pyridine
Heteroatoms 1 (N)2 (N, N)3 (N, N, N)
H-Bond Donors 222
H-Bond Acceptors 234
Predicted ClogP *~1.6~0.8~0.5
Primary Utility Legacy scaffoldKinase hinge binderAdvanced functionalized bioisostere

*Note: ClogP values are illustrative estimates demonstrating the trend of decreasing lipophilicity and increasing aqueous solubility with the addition of basic nitrogen and polar cyano groups.

Strategic Applications in Drug Discovery

Kinase Inhibitor Design

Azaindoles are universally recognized as privileged structures for ATP-competitive kinase inhibitors[1]. The 4-azaindole core mimics the purine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of kinases. For instance, in the development of p38 MAP kinase inhibitors, the 4-azaindole scaffold is capable of forming a direct, low-nanomolar hydrogen-bonding network with critical residues (e.g., Lys 53)[3]. The 7-cyano group further modulates the electronic landscape, ensuring the pyrrole N-H is an optimal H-bond donor to the backbone carbonyls of the hinge region.

GPCR Modulation (e.g., Cannabinoid Receptors)

Beyond kinases, azaindole-3-carboxamides have shown profound efficacy as selective agonists for G-protein coupled receptors (GPCRs), specifically the Cannabinoid Type 2 Receptor (CB2R). Replacing an indole core with an azaindole core in amidoalkyl derivatives drastically improves oral bioavailability and aqueous solubility while maintaining strict target selectivity, overcoming the "greasy" nature of traditional cannabinoid ligands[2].

P Core 4-Azaindole Core (Hinge Binding Scaffold) N1 N1-H (Pyrrole) H-Bond Donor to Backbone C=O Core->N1 N4 N4 (Pyridine) Solubility Enhancer / H-Bond Acceptor Core->N4 C3 C3 Carboxylic Acid Vector to Hydrophobic Pocket (HP1/HP2) Core->C3 C7 C7 Cyano Group EWG / H-Bond Acceptor Core->C7

Pharmacophore mapping of the 7-cyano-4-azaindole-3-carboxylic acid scaffold in kinase active sites.

Experimental Protocols

The bifunctional nature of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid allows for divergent synthetic pathways. Below are two self-validating, field-proven protocols for manipulating the C3 and C7 positions.

G SM 7-Cyano-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid Amide C3 Amide Derivative (Kinase / GPCR Modulator) SM->Amide HATU, DIPEA, R-NH2 DMF, rt Tetrazole 7-(1H-Tetrazol-5-yl) Derivative (Bioisostere) SM->Tetrazole NaN3, NH4Cl DMF, 120°C Amine 7-(Aminomethyl) Derivative (Basic Handle) SM->Amine H2, Pd/C, HCl MeOH, rt

Divergent synthetic transformations of the 7-cyano-4-azaindole-3-carboxylic acid scaffold.

Protocol 1: HATU-Mediated Amide Coupling at the C3-Position

Causality & Rationale: The C3-carboxylic acid of the 4-azaindole core can exhibit reduced nucleophilicity due to the electron-withdrawing nature of the adjacent pyridine ring and the C7-cyano group. HATU is selected over traditional EDC/HOBt systems because the 7-azabenzotriazole leaving group generated by HATU is highly reactive. This overcomes the electronic deactivation of the carboxylic acid, ensuring rapid conversion even with sterically hindered or electron-deficient amines. DIPEA acts as a non-nucleophilic base to maintain the carboxylate in its active state without competing for the activated ester.

Materials:

  • 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or secondary amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask purged with argon, dissolve the 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in anhydrous DMF (5.0 mL). Add DIPEA and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU in one portion. The solution will typically transition to a deep yellow/orange color, indicating the formation of the active OAt ester. Stir for 15 minutes.

  • Coupling: Add the target amine dropwise (if liquid) or in portions (if solid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass [M+H]+ 188.1).

  • Workup (Self-Validation): Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine (skip if the product contains basic amines), water (10 mL), and brine (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients) to yield the pure C3-carboxamide.

Protocol 2: Conversion of the 7-Cyano Group to a 1H-Tetrazole Bioisostere

Causality & Rationale: The 7-cyano group is highly activated toward [3+2] cycloaddition due to its conjugation with the electron-deficient pyridine ring. Sodium azide provides the nucleophilic azide ion, while ammonium chloride acts as a mild proton source to buffer the reaction. This buffering is critical to prevent the degradation of the azaindole core that might occur under strongly basic conditions. The resulting 1H-tetrazole serves as a lipophilic, planar bioisostere of a carboxylic acid, expanding the molecule's pharmacophore.

Materials:

  • C3-Amide derivative from Protocol 1 (1.0 equiv, 0.2 mmol)

  • Sodium azide (NaN₃) (3.0 equiv, 0.6 mmol)

  • Ammonium chloride (NH₄Cl) (3.0 equiv, 0.6 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Setup: Charge a microwave-safe vial or a heavy-walled pressure tube with the C3-amide derivative, NaN₃, and NH₄Cl. Safety Note: Sodium azide is highly toxic and potentially explosive; handle with appropriate PPE and avoid using halogenated solvents during the reaction.

  • Solvation: Add anhydrous DMF (3.0 mL) and seal the vessel under an argon atmosphere.

  • Cycloaddition: Heat the reaction mixture to 120 °C behind a blast shield for 12–16 hours. Alternatively, microwave irradiation at 120 °C for 1 hour can be utilized to accelerate the cycloaddition.

  • Monitoring: Cool to room temperature and sample for LC-MS. The product will typically elute earlier than the starting material due to increased polarity, showing a mass shift of +43 Da.

  • Workup: Carefully acidify the reaction mixture to pH ~3 using 1M HCl (this protonates the tetrazole, rendering it less water-soluble and safer to handle). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash the organics with water (3 x 10 mL) to remove residual DMF and salts, dry over Na₂SO₄, and concentrate. Trituration with cold diethyl ether often yields the pure 7-(1H-tetrazol-5-yl) derivative as a solid powder.

References

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. URL:[3]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. URL:[1]

  • Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility. PMC - NIH. URL:[2]

Sources

Application Note: Derivatization of 7-Cyano-1H-pyrrolo[3,2-b]pyridine Carboxylic Acids in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: Establish a self-validating, high-yielding system for the chemoselective derivatization (amidation and esterification) of the carboxylic acid group on the 7-cyano-1H-pyrrolo[3,2-b]pyridine scaffold.

Mechanistic Rationale & Causality

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a highly privileged scaffold in modern medicinal chemistry, serving as a critical hinge-binding motif in the development of potent kinase inhibitors (e.g., FGFR4, Casein Kinase I, and TAK1)[1],[2],[3].

When functionalized with a 7-cyano group, the electron density of the azaindole system is profoundly altered. The strong electron-withdrawing nature of the nitrile group decreases the basicity of the pyridine nitrogen (N4) and increases the acidity of the pyrrole nitrogen (N1). This electronic environment dictates the causality behind our experimental choices when derivatizing an attached carboxylic acid (typically at the 2- or 3-position):

  • Avoidance of Acid Chlorides: Converting the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) is heavily discouraged. The highly electrophilic acid chloride intermediate promotes competitive intermolecular N1-acylation, leading to inactive dimers. Furthermore, the HCl generated during this process can promote unwanted hydration of the 7-cyano group into a primary amide[4].

  • The HATU/DIPEA Advantage: To achieve high-yielding amidation, HATU is the premier choice. HATU rapidly converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate is highly reactive toward exogenous amines but sterically bulky enough to suppress N1-acylation of the azaindole core[1]. The use of Hünig's base (DIPEA) maintains a mildly basic environment, preserving the integrity of the 7-cyano group.

  • Chemoselective Esterification: Standard Fischer esterification requires strong acid and heat, which will quantitatively destroy the 7-cyano group. Therefore, esterification must proceed via base-promoted alkylation using Cesium Carbonate (Cs₂CO₃) and an alkyl halide. The Hard-Soft Acid-Base (HSAB) principle ensures that the "harder" carboxylate anion is alkylated preferentially over the "softer" delocalized N1-anion[2].

Strategic Decision Matrix

The following decision tree outlines the logical relationship for selecting the appropriate derivatization strategy based on the target nucleophile.

DecisionMatrix Start 7-Cyano-4-azaindole Carboxylic Acid Target Target Derivative? Start->Target Amide Amide Target->Amide Ester Ester Target->Ester AmineType Amine Nucleophilicity? Amide->AmineType Alkylation Protocol B: Alkyl Halide / Cs2CO3 Ester->Alkylation StrongNuc Aliphatic (1°/2°) AmineType->StrongNuc WeakNuc Aniline / Hindered AmineType->WeakNuc HATU Protocol A: HATU / DIPEA / DMF StrongNuc->HATU T3P Alternative: T3P / Pyridine WeakNuc->T3P

Decision matrix for derivatizing 7-cyano-1H-pyrrolo[3,2-b]pyridine carboxylic acids.

Validated Experimental Protocols

These protocols are designed as self-validating systems . By monitoring specific In-Process Controls (IPCs) and observing phase-separation behaviors during workup, the operator can confirm reaction success before final isolation.

Protocol A: Amide Formation via HATU/DIPEA

Optimized for primary and secondary aliphatic amines.

Reagents:

  • 7-cyano-1H-pyrrolo[3,2-b]pyridine carboxylic acid (1.0 eq, 0.5 mmol)

  • Amine nucleophile (1.2 eq, 0.6 mmol)

  • HATU (1.3 eq, 0.65 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. The complete disappearance of the starting acid mass and the appearance of the HOAt-ester adduct confirms successful activation without N1-dimerization.

  • Coupling: Add the amine nucleophile dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 25 mL) and quench with saturated aqueous NaHCO₃ (15 mL).

    • Self-Validation Checkpoint 2: The mildly basic aqueous layer selectively extracts the water-soluble HOAt byproduct and any unreacted carboxylic acid. The organic layer will contain only the neutral amide product.

  • Washing: Wash the organic layer with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient)[5],[3].

Protocol B: Chemoselective Esterification via Alkylation

Optimized for methyl, ethyl, and benzyl esters.

Reagents:

  • 7-cyano-1H-pyrrolo[3,2-b]pyridine carboxylic acid (1.0 eq, 0.5 mmol)

  • Alkyl Iodide (e.g., Methyl Iodide) (1.5 eq, 0.75 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq, 0.75 mmol)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend the carboxylic acid and Cs₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Cool the mixture to 0 °C. Add the alkyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-water (20 mL).

    • Self-Validation Checkpoint 3: If the target ester is highly lipophilic, it will precipitate directly from the aqueous DMF mixture as a filterable solid, validating high conversion and purity[2].

  • Extraction (if no precipitation occurs): Extract with EtOAc (3 × 15 mL). Wash combined organics with water, dry over Na₂SO₄, and concentrate.

Quantitative Data & Troubleshooting

To ensure reproducibility, the following quantitative metrics summarize the expected performance of various coupling reagents when applied to the electron-deficient 7-cyano-4-azaindole system.

Table 1: Comparison of Coupling Reagents for Amidation

Coupling ReagentEquivalentsBaseReaction TimeAverage YieldByproduct Profile
HATU 1.3DIPEA2 - 4 h85 - 95% Very clean; HOAt easily removed via basic wash.
T3P (50% in EtOAc) 2.0Pyridine12 - 16 h70 - 80% Clean; ideal for weak aniline nucleophiles[6].
EDC / HOBt 1.5 / 1.5DIPEA18 - 24 h45 - 60% Sluggish kinetics; trace N1-acylation observed.
Oxalyl Chloride 2.0Catalytic DMF1 - 2 h< 20% High levels of N1-dimerization and nitrile hydration[4].

Table 2: Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Mass [2M - H₂O] detected Intermolecular N1-acylation (dimerization) due to slow amine addition.Ensure complete HOAt-ester formation before adding the amine. Increase amine to 1.5 eq.
Loss of Cyano Group Hydrolysis of the nitrile to a primary amide due to acidic conditions.Strictly avoid acid chlorides. Ensure DIPEA is anhydrous and present in excess (≥ 3.0 eq).
Poor Yield with Anilines Steric hindrance and low nucleophilicity of the aniline.Switch from HATU to T3P/Pyridine and heat to 60 °C[6].

Mechanistic Workflow Visualization

The following diagram illustrates the causality of the HATU-mediated amidation. The steric bulk of the HOAt ester is the critical factor that prevents the undesired N1-acylation side reaction.

Mechanism Acid Carboxylic Acid + DIPEA HATU HATU Activation (Fast) Acid->HATU HOAtEster Active HOAt Ester (Sterically Protected) HATU->HOAtEster Amine Amine Addition (Nucleophilic Attack) HOAtEster->Amine SideReaction N1-Acylation (Suppressed) HOAtEster->SideReaction Steric Block Product Target Amide (High Yield) Amine->Product

Mechanistic workflow demonstrating how HATU suppresses undesired N1-acylation side reactions.

References

  • Synthetic Process Development of BMS-599793 Including Azaindole Negishi Coupling on Kilogram Scale Organic Process Research & Development (ACS) URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide Organic Process Research & Development (ACS) URL:[Link]

  • Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Application Note: Assay Development and Screening Cascade for 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs Targeting Mtb DprE1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-azaindole scaffold, specifically 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives, has emerged as a highly potent class of non-covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2]. DprE1 is an essential flavoenzyme responsible for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the arabinogalactan layer of the Mycobacterium tuberculosis (Mtb) cell wall[3]. This application note provides a comprehensive, self-validating assay cascade designed to screen and optimize these specific analogs, bridging biochemical target engagement with phenotypic anti-tubercular efficacy.

Scientific Rationale & Target Biology

Unlike first-generation DprE1 inhibitors (e.g., the benzothiazinone BTZ043) which form a covalent adduct with the Cys387 residue of DprE1 following nitro-reduction[3][4], 7-cyano-azaindoles act via non-covalent competitive inhibition[2]. This mechanism circumvents specific resistance mutations (e.g., C387S or C387G) frequently observed with covalent inhibitors[4]. The 7-cyano substitution specifically projects into a deep, lipophilic pocket of the DprE1 active site, significantly enhancing binding affinity and residence time.

To accurately evaluate these analogs, a robust screening funnel is required. Relying solely on phenotypic screening risks selecting compounds with off-target toxicity, while relying solely on biochemical assays may yield compounds with poor mycobacterial cell wall permeability. Therefore, our protocol integrates three orthogonal pillars:

  • Biochemical Assay : Quantifies intrinsic enzyme inhibition (IC50).

  • Biophysical Assay : Validates direct target engagement and eliminates redox-cycling false positives ( ΔTm​ ).

  • Phenotypic Assay : Confirms whole-cell mycobactericidal activity (MIC).

Screening Cascade Workflow

Screening_Workflow Library Compound Library (7-cyano-azaindoles) Biochem 1. Biochemical Assay (Resazurin-Coupled IC50) Library->Biochem Biophys 2. Biophysical Validation (Thermal Shift ΔTm) Biochem->Biophys Pheno 3. Phenotypic Screening (Mtb H37Rv REMA MIC) Biophys->Pheno Lead Lead Candidate Selection Pheno->Lead

Integrated screening cascade for evaluating 7-cyano-azaindole DprE1 inhibitors.

Protocol 1: Primary Biochemical Screening (Resazurin-Coupled DprE1 Assay)

Causality & Assay Design : DprE1 catalyzes the oxidation of farnesylphosphoryl-β-D-ribose (FPR) or geranylgeranyl-phosphoryl-β-D-ribose (GGPR) to the keto-intermediate DPX, concomitantly reducing its non-covalently bound FAD cofactor to FADH2[3][5]. Because DPX is difficult to measure directly in high-throughput formats, we couple the regeneration of FAD to the reduction of resazurin. FADH2 reduces resazurin (weakly fluorescent) to resorufin (highly fluorescent at 590 nm)[5][6]. Inhibition of DprE1 by azaindoles prevents FAD reduction, thereby quenching the fluorescent signal.

DprE1_Mechanism cluster_0 DprE1 Catalytic Cycle Inhibitor 7-cyano-1H-pyrrolo[3,2-b]pyridine (Azaindole Analog) DprE1_FAD DprE1 (FAD) Active State Inhibitor->DprE1_FAD Competitive Inhibition DprE1_FADH2 DprE1 (FADH2) Reduced State DprE1_FAD->DprE1_FADH2 Substrate Oxidation (FPR -> DPX) DprE1_FADH2->DprE1_FAD Cofactor Regeneration Resorufin Resorufin (Highly Fluorescent, 590nm) DprE1_FADH2->Resorufin Reduces Dye Resazurin Resazurin (Weakly Fluorescent) Resazurin->Resorufin Redox Conversion

Resazurin-coupled redox mechanism for monitoring DprE1 catalytic activity and inhibition.

Materials :

  • Recombinant Mtb DprE1 (purified from E. coli or M. smegmatis expression systems)[6].

  • Substrate: GGPR (Geranylgeranyl-phosphoryl-β-D-ribose) or FPR.

  • Resazurin sodium salt.

  • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2, 0.05% CHAPS[3].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 2X Enzyme-Dye mix containing 20 nM DprE1 and 100 µM resazurin in Assay Buffer. Prepare a 2X Substrate mix containing 100 µM GGPR.

  • Compound Plating : Dispense 7-cyano-azaindole analogs into 384-well black microtiter plates using acoustic liquid handling to achieve a 10-point dose-response curve (top concentration 50 µM, 1:3 serial dilutions).

    • Self-Validation: Include DMSO (0.1% final) as a negative control and a known non-covalent inhibitor (e.g., TCA1) as a positive control.

  • Enzyme Pre-incubation : Add 10 µL of the 2X Enzyme-Dye mix to the plates. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the non-covalent azaindoles to reach binding equilibrium with DprE1 before substrate competition begins.

  • Reaction Initiation : Add 10 µL of the 2X Substrate mix to initiate the reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 540 nm, Emission: 590 nm) for 30 minutes at 30°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against controls to calculate % inhibition. Fit to a 4-parameter logistic equation to derive the IC50. Ensure the assay Z'-factor is > 0.6 for trustworthiness.

Protocol 2: Biophysical Target Engagement (Fluorescence-Based Thermal Shift Assay)

Causality & Assay Design : Because the primary assay relies on a redox indicator (resazurin), compounds with intrinsic redox activity can produce false-positive inhibition[6]. The Fluorescence-Based Thermal Shift Assay (FTSA) provides orthogonal, label-free validation. When a 7-cyano-azaindole binds to the DprE1 active site, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ ) to a higher value[6].

Step-by-Step Methodology :

  • Master Mix : Prepare a solution containing 2 µM purified DprE1 and 5X SYPRO Orange dye in 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Compound Addition : Aliquot 19 µL of the Master Mix into a 96-well PCR plate. Add 1 µL of the test compound (final concentration 50 µM).

  • Thermal Denaturation : Seal the plate and centrifuge at 1000 x g for 1 minute. Place in a Real-Time PCR machine.

  • Melt Curve : Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Analysis : Calculate the first derivative of the melt curve to identify the Tm​ . The thermal shift ( ΔTm​ ) is calculated as Tm​(compound)−Tm​(DMSO) . A ΔTm​>2.0∘C confirms direct target engagement[6].

Protocol 3: Phenotypic Whole-Cell Assay (Resazurin Microtiter Assay - REMA)

Causality & Assay Design : Biochemical potency does not guarantee cellular efficacy due to the highly impermeable mycolic acid layer of the Mtb cell wall. The REMA utilizes resazurin as a viability dye to determine the Minimum Inhibitory Concentration (MIC) against living M. tuberculosis H37Rv[4][5]. Living cells metabolize resazurin to resorufin, while dead cells do not.

Step-by-Step Methodology :

  • Culture Preparation : Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until mid-log phase (OD600 ≈ 0.4 - 0.6). Dilute the culture to an OD600 of 0.005.

  • Compound Plating : Prepare 2-fold serial dilutions of the analogs in a 96-well clear-bottom plate (final volume 100 µL/well).

  • Inoculation : Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation : Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Viability Readout : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Analysis : Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration of compound that prevents the color change from blue (resazurin) to pink (resorufin), indicating >90% growth inhibition[4][6].

    • Self-Validation: To prove that the whole-cell killing is specifically due to DprE1 inhibition, run a parallel REMA using a DprE1-overexpressing Mtb strain. A >4-fold shift in MIC (reduced potency) in the overexpressing strain confirms on-target whole-cell activity[6].

Data Presentation: Quantitative Summary

To facilitate structure-activity relationship (SAR) analysis, quantitative outputs from the cascade should be tabulated. Below is a representative data structure for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs.

Compound IDR-Group SubstitutionDprE1 IC50 (µM)FTSA ΔTm​ (°C)Mtb H37Rv MIC (µM)DprE1-OE MIC (µM)Target Specificity Shift
Control (TCA1) N/A0.045+ 6.50.121.5012.5x
Analog A -CH30.082+ 5.20.352.808.0x
Analog B -CF30.015+ 8.10.060.9616.0x
Analog C -OH1.250+ 0.5>50>50N/A

Table 1: Integrated screening data. A robust Target Specificity Shift (>4x) validates that the phenotypic toxicity is driven by DprE1 inhibition.

References[1] 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis - nih.gov. URL[2] Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo - acs.org.URL[6] Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - nih.gov. URL[5] Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - tandfonline.com. URL[4] Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - asm.org.URL[3] Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - pnas.org. URL

Sources

Application Note: High-Throughput Parallel Synthesis of Compound Libraries Employing 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid generation of structurally diverse, high-quality compound libraries is a cornerstone of modern hit-to-lead optimization. The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a highly privileged structure in drug discovery, frequently utilized to achieve subnanomolar potency in challenging target classes such as PDE10A[1]. This application note details a robust, self-validating parallel synthesis methodology utilizing 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . By leveraging the unique electronic and steric properties of this specific building block, medicinal chemists can rapidly generate expansive libraries with high atom economy and predictable structure-activity relationship (SAR) vectors.

Scaffold Profiling & Mechanistic Rationale

The selection of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is driven by specific physicochemical and mechanistic advantages. Azaindoles serve as excellent bioisosteres for indoles and purines, offering improved aqueous solubility and serving as robust vectors for fragment-based drug discovery[2].

  • C3-Carboxylic Acid (Primary Vector): The carboxylic acid at the 3-position is primed for high-throughput amide coupling. Amides are highly stable, synthetically tractable linkages that allow for the rapid introduction of diverse chemical space. Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have demonstrated significant efficacy across multiple therapeutic areas, including as novel antibacterial agents[3].

  • C7-Cyano Group (Pharmacophore & Blocker): The cyano group is strongly electron-withdrawing. Mechanistically, this decreases the pKa of the N1 proton, rendering it more acidic and facilitating downstream alkylation. Furthermore, the C7 position on an indole/azaindole core is a notorious metabolic soft spot for CYP450 oxidation; the cyano group effectively blocks this liability while acting as a potent hydrogen-bond acceptor.

  • N1-Proton (Secondary Vector): Left unprotected, it acts as a critical hydrogen-bond donor. Alternatively, it can be alkylated to modulate membrane permeability and blood-brain barrier (BBB) penetration.

Pharmacophore Core 1H-pyrrolo[3,2-b]pyridine Core Bioisostere of indole Enhanced aqueous solubility C3 C3-Carboxylic Acid Primary diversification point High-yielding amide formation Core->C3 Functionalization C7 C7-Cyano Group H-bond acceptor Metabolic soft-spot blocker Core->C7 Pharmacophore N1 N1-Pyrrole Proton H-bond donor Secondary diversification vector Core->N1 Interaction

Fig 1. Pharmacophore rationale and diversification vectors of the azaindole scaffold.

Parallel Synthesis Workflow & Causality of Reagents

Parallel synthesis protocols, such as those utilizing Bohdan MiniBlock reaction tubes or 96-well deep-well plates, are essential to rapidly generate hundreds of azaindole analogs[4]. However, the electron-withdrawing nature of the C7-cyano group and the pyridine ring electronically deactivates the C3-carboxylic acid, making it less nucleophilic during the initial activation step.

Causality of Experimental Choices:

  • Coupling Reagent (HATU): Standard reagents like EDC/HOBt often result in incomplete conversion with this deactivated scaffold. HATU is mandated here because it rapidly forms a highly reactive 7-azabenzotriazole active ester, overcoming the electronic deactivation and minimizing epimerization.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over triethylamine (TEA). Its increased steric bulk prevents it from acting as a competing nucleophile, which is critical when coupling sterically hindered or electron-poor amines.

  • Solvent (Anhydrous DMF): Ensures complete dissolution of the highly polar 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and prevents premature hydrolysis of the active ester.

Workflow A 7-Cyano-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid B Amide Coupling (C3) 96-Well Format HATU, DIPEA A->B Step 1 C N1-Alkylation Library Expansion Cs2CO3, R-X B->C Step 2 (Opt) D High-Throughput LC-MS Purification B->D Direct C->D Step 3 E Validated Compound Library D->E QC Gated

Fig 2. Parallel synthesis workflow for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid libraries.

Self-Validating Experimental Protocols

To guarantee the scientific integrity of the library, this protocol employs a Self-Validating Gating Mechanism . Well H12 of every 96-well plate is strictly reserved for a standardized internal control reaction (coupling of the core acid with morpholine). Before any downstream purification is initiated, an aliquot from Well H12 is analyzed via LC-MS. If the conversion in H12 is <95%, the entire plate is flagged for reagent degradation (typically HATU hydrolysis or amine oxidation), preventing the costly purification of a failed library.

Protocol A: High-Throughput Amide Coupling (C3 Position)
  • Preparation of Core Stock: Prepare a 0.2 M solution of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and a 0.22 M solution of HATU in anhydrous DMF.

  • Dispensing: Using an automated liquid handler, dispense 500 µL (100 µmol, 1.0 eq) of the core acid solution into each well of a 96-well deep-well plate.

  • Activation: Add 500 µL (110 µmol, 1.1 eq) of the HATU solution to each well, followed by 52 µL (300 µmol, 3.0 eq) of DIPEA. Seal the plate and agitate on a plate shaker at 600 rpm for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Amine Addition: Unseal the plate and dispense 120 µmol (1.2 eq) of the diverse amine library (0.5 M in DMF) into wells A1 through H11. Dispense 120 µmol of morpholine into well H12 (Internal Control).

  • Reaction: Reseal the plate with a chemically resistant silicone mat. Shake at 600 rpm at room temperature for 12 hours.

  • Validation Gate: Extract a 5 µL aliquot from well H12, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS. Proceed to Step 7 ONLY if the morpholine amide product peak exceeds 95% Area Under Curve (AUC).

  • Quenching & Solvent Removal: Quench each well with 100 µL of methanol. Concentrate the plate using a centrifugal evaporator (e.g., Genevac) to remove DMF.

Protocol B: Late-Stage N1-Alkylation (Library Expansion)

Note: This step is performed on the crude amides if N-alkylation is desired.

  • Reconstitution: Redissolve the crude amides in 500 µL of anhydrous DMF.

  • Base Addition: Add 97 mg (300 µmol, 3.0 eq) of Cesium Carbonate ( Cs2​CO3​ ) to each well. Causality: Cs2​CO3​ is chosen because the large ionic radius of the cesium cation poorly coordinates with the pyrrole nitrogen anion (the "naked anion" effect), drastically increasing its nucleophilicity compared to potassium or sodium bases.

  • Alkylation: Add 150 µmol (1.5 eq) of the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Reaction: Seal and heat the block to 60 °C for 16 hours.

  • Workup: Filter the reactions through a 96-well frit plate to remove inorganic salts prior to preparative LC-MS purification.

Quantitative Data & Quality Control

The success of the parallel synthesis heavily depends on the steric and electronic nature of the amine library. The following table summarizes the validated expected outcomes when utilizing Protocol A.

Amine ClassRepresentative AmineExpected Yield (%)Expected LC-MS Purity (%)Primary Byproduct / Failure Mode
Secondary Aliphatic Morpholine (Control H12)88 - 98> 98None (Quantitative conversion)
Primary Aliphatic Benzylamine85 - 95> 95Trace unreacted acid
Sterically Hindered tert-Butylamine60 - 75> 90Unreacted active ester / Hydrolysis
Electron-Poor Aniline 4-Nitroaniline40 - 55> 85Hydrolyzed HATU (Requires heating to 50°C)

References

  • Design, Synthesis, and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists. Journal of Medicinal Chemistry - ACS Publications.1

  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH.2

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.3

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PMC - NIH.4

Sources

Application Notes and Protocols: Techniques for Monitoring Reaction Progress in the Synthesis of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring in Pyrrolopyridine Synthesis

Pyrrolopyridines, also known as azaindoles, are a vital class of nitrogen-containing heterocyclic compounds.[1] Their structural similarity to indole has led to their widespread investigation and application in medicinal chemistry and materials science.[1][2] Derivatives of pyrrolopyridine are key pharmacophores in a range of therapeutic agents, including anticancer and antiviral drugs.[2][3] The successful and efficient synthesis of these valuable compounds hinges on the precise monitoring of reaction progress. Inadequate monitoring can lead to low yields, the formation of difficult-to-separate byproducts, and increased development costs.[4]

This guide provides an in-depth exploration of the principal analytical techniques for monitoring the synthesis of pyrrolopyridine derivatives. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific principles that govern the selection and application of each technique. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure robust and reliable reaction monitoring.

The Chemist's Toolkit: A Comparative Overview of Monitoring Techniques

The choice of an analytical technique is dictated by the specific chemistry of the reaction, the nature of the reactants and products, and the information required. A summary of the most common techniques is presented below.

TechniquePrincipleSpeedInformation ProvidedKey AdvantagesCommon Challenges
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and mobile phase.FastQualitative (presence/absence of spots), semi-quantitative (spot intensity).Simple, inexpensive, rapid screening.Low resolution, not suitable for complex mixtures, can be difficult to reproduce.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.Moderate to FastQuantitative (peak area), qualitative (retention time).High resolution and sensitivity, quantitative, adaptable to various detectors.More complex instrumentation, requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis of mass spectrometry.Moderate to FastQuantitative, qualitative, molecular weight and structural information.High specificity and sensitivity, definitive identification of components.Expensive instrumentation, requires expertise in operation and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Slow to ModerateDetailed structural elucidation of reactants, products, and intermediates.Unambiguous structure determination, can be used for in-situ monitoring.Lower sensitivity, expensive instrumentation, requires expertise for complex spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.FastInformation on the appearance or disappearance of functional groups.Rapid, non-destructive, can be used for in-situ monitoring.Provides functional group information, not full structure; less effective for complex mixtures.

I. Chromatographic Techniques: The Workhorses of Reaction Monitoring

Chromatographic methods are indispensable for tracking the consumption of starting materials and the formation of products and byproducts.

A. Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is a rapid and cost-effective method for qualitatively assessing reaction progress.[4] Its simplicity makes it the go-to technique for a quick check at the bench.

The "Why": The principle of TLC lies in the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. By spotting the reaction mixture alongside the starting materials, one can visually track the disappearance of reactant spots and the appearance of product spots.

Protocol for TLC Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction: [3]

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Using a capillary tube, spot the starting material (e.g., a halogenated pyrrolopyridine) on the origin.

    • In a separate lane, spot the reaction mixture.

    • It is also beneficial to spot a co-spot (both starting material and reaction mixture in the same lane) to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The chamber should be saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and/or 366 nm).[5] Staining with a reagent like potassium permanganate may be necessary if the compounds are not UV-active.

  • Interpretation: Compare the spot(s) in the reaction mixture lane to the starting material lane. The appearance of a new spot with a different Rf value indicates product formation. The diminishing intensity of the starting material spot signifies its consumption.

B. High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

When quantitative data and higher resolution are required, HPLC is the preferred method.[4][6] It is particularly useful for complex reactions where TLC may not provide sufficient separation.

The "Why": HPLC operates on the same principle as TLC but utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase. This results in much higher resolution and efficiency. A detector (commonly UV-Vis) measures the absorbance of the eluting compounds, generating a chromatogram where the area under each peak is proportional to the concentration of the corresponding compound.

Protocol for RP-HPLC Monitoring of Pyrrolopyridine Synthesis: [7]

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of pyrrolopyridine derivatives.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[7][10]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where both reactants and products have significant absorbance (e.g., 225 nm).[7]

  • Data Acquisition and Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak(s) and the appearance of the product peak. The reaction is considered complete when the peak area of the starting material is negligible or remains constant over time.

C. Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification

LC-MS combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry.[4] This technique is invaluable for confirming the molecular weight of the desired product and identifying unknown byproducts.

The "Why": As compounds elute from the LC column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[9] The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each peak in the chromatogram. This allows for the unambiguous identification of the product and any impurities.

Protocol for UPLC-MS Reaction Monitoring: [10][11]

  • Sample Preparation: Follow the same procedure as for HPLC, ensuring the final concentration is suitable for MS detection (typically lower than for UV detection).

  • Instrumentation and Conditions:

    • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system can provide faster analysis times and better resolution.[10]

    • MS System: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocycles like pyrrolopyridines.[9]

    • LC Conditions: Similar to HPLC, but often with faster gradients.

  • Data Acquisition and Analysis: Acquire both the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected m/z values of the starting materials and products. The appearance of a peak in the TIC at the correct retention time with the expected m/z in its mass spectrum confirms the formation of the product.

II. Spectroscopic Techniques: Unveiling Molecular Transformations

Spectroscopic methods provide information about the structural changes occurring during a reaction.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[12] It can be used to confirm the structure of the final product and, in some cases, to monitor the reaction in-situ.[13]

The "Why": NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic chemical shift. By analyzing the ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms within a molecule.

Protocol for ¹H NMR Reaction Monitoring:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. If necessary, remove the solvent under reduced pressure and redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Analysis: Identify the characteristic signals for the starting materials and the product. For example, the formation of a new aromatic proton signal or a shift in the position of an existing signal can indicate the progress of the reaction. The disappearance of reactant signals confirms their consumption. For quantitative analysis, an internal standard can be added.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Changes

FTIR spectroscopy is a rapid and straightforward technique for monitoring reactions that involve a change in functional groups.[14]

The "Why": Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. By monitoring the IR spectrum over time, one can observe the disappearance of absorption bands corresponding to the functional groups of the reactants and the appearance of new bands corresponding to the product's functional groups.

Protocol for In-Situ FTIR Reaction Monitoring:

  • Instrumentation: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe that can be inserted directly into the reaction vessel.

  • Data Acquisition: Record an initial spectrum of the reaction mixture before the addition of the final reagent to serve as a baseline. Once the reaction is initiated, collect spectra at regular intervals.

  • Data Analysis: Monitor the intensity of key vibrational bands. For example, in a reaction that forms a carbonyl group, the appearance and growth of a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate product formation.[15]

III. Workflow and Decision Making

The selection of the appropriate monitoring technique is a critical step in ensuring the successful synthesis of pyrrolopyridine derivatives. The following diagram illustrates a typical decision-making workflow.

G start Start: Pyrrolopyridine Synthesis qualitative_check Need quick qualitative check? start->qualitative_check tlc Use Thin-Layer Chromatography (TLC) qualitative_check->tlc Yes quantitative_analysis Need quantitative data and high resolution? qualitative_check->quantitative_analysis No tlc->quantitative_analysis hplc Use High-Performance Liquid Chromatography (HPLC) quantitative_analysis->hplc Yes unknown_byproducts Are there unknown byproducts or need for definitive identification? quantitative_analysis->unknown_byproducts No hplc->unknown_byproducts lcms Use Liquid Chromatography-Mass Spectrometry (LC-MS) unknown_byproducts->lcms Yes structural_elucidation Need detailed structural information? unknown_byproducts->structural_elucidation No lcms->structural_elucidation nmr Use Nuclear Magnetic Resonance (NMR) Spectroscopy structural_elucidation->nmr Yes functional_group_change Is the reaction characterized by a clear functional group change? structural_elucidation->functional_group_change No nmr->functional_group_change ftir Use Fourier-Transform Infrared (FTIR) Spectroscopy functional_group_change->ftir Yes end End: Reaction Monitored Successfully functional_group_change->end No ftir->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important heterocyclic compound.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Carboxylic Acid Product

Symptoms:

  • The isolated yield of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of compounds with only a small amount of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis of the Ester Precursor The hydrolysis of the corresponding ethyl or methyl ester to the carboxylic acid can be sluggish. Standard conditions (e.g., NaOH in MeOH/H₂O) may not be sufficient for complete conversion, especially if the ester is sterically hindered or has poor solubility.[1][2]1. Increase Reaction Temperature and Time: Reflux the reaction mixture for an extended period (12-24 hours) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1] 2. Use a Stronger Base or Different Solvent System: Consider using a stronger base like potassium hydroxide. Alternatively, a co-solvent such as THF or dioxane can be added to improve the solubility of the ester. 3. Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce reaction times and improve yields for hydrolysis reactions.[3]
Side Reactions During Cyclization The formation of the pyrrolo[3,2-b]pyridine core is a critical step. Improper reaction conditions can lead to the formation of regioisomers or other byproducts. For instance, in related azaindole syntheses, the choice of base and catalyst is crucial for achieving high regioselectivity.[4][5]1. Optimize Cyclization Catalyst and Base: If using a palladium-catalyzed approach, screen different ligands and bases. For example, the use of specific ligands like XPhos has been shown to improve yields in similar heterocyclic coupling reactions.[6] 2. Control Reaction Temperature: Carefully control the temperature during the cyclization step. Run the reaction at the lowest effective temperature to minimize byproduct formation. 3. Stepwise vs. One-Pot Synthesis: If a one-pot procedure is giving low yields, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can help identify the problematic step.[7]
Degradation of the Cyano Group The cyano group can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis to a carboxamide or carboxylic acid under prolonged reaction times or high temperatures.1. Milder Hydrolysis Conditions: For the final hydrolysis step, use milder conditions if possible. For example, using lithium hydroxide (LiOH) in a THF/water mixture at room temperature can sometimes be effective while minimizing cyano group degradation. 2. Protective Group Strategy: While more complex, a strategy involving a protected cyano group could be considered if degradation is a major issue.
Poor Quality of Starting Materials Impurities in the starting materials, such as the aminopyridine precursor, can interfere with the reaction and lead to the formation of byproducts.1. Verify Starting Material Purity: Ensure the purity of all starting materials by NMR, LC-MS, or melting point analysis before use. 2. Purification of Starting Materials: If necessary, purify the starting materials by recrystallization, distillation, or column chromatography.
Issue 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an inseparable mixture of the desired product and byproducts.

  • Column chromatography results in poor separation or significant product loss.

  • The final product is contaminated with inorganic salts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Closely Eluting Byproducts Structural isomers or related impurities formed during the reaction may have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or reverse-phase silica. 2. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for removing impurities. 3. Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired compound from complex mixtures.[6]
Presence of Inorganic Salts Salts from the workup, such as sodium or potassium salts of the carboxylic acid, can co-precipitate with the product upon acidification.1. Careful pH Adjustment: During the workup, add the acid dropwise with vigorous stirring to precipitate the carboxylic acid. Avoid adding a large excess of acid. 2. Aqueous Wash: After precipitation and filtration, wash the solid product thoroughly with cold deionized water to remove any remaining inorganic salts. 3. Trituration: Suspend the crude product in a solvent in which the desired product is sparingly soluble but the inorganic salts are soluble (e.g., ethanol or acetone), stir, and then filter.
Product Insolubility The final carboxylic acid product may have low solubility in common organic solvents, making purification and characterization difficult.1. Use of Polar Aprotic Solvents: For purification and analysis, consider using polar aprotic solvents like DMSO or DMF. 2. Conversion to a More Soluble Derivative: For characterization purposes, the carboxylic acid can be converted to a more soluble ester derivative (e.g., methyl or ethyl ester) which can be more easily purified by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1H-pyrrolo[3,2-b]pyridine core?

A1: The synthesis of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) core typically involves building the pyrrole ring onto a pre-existing pyridine ring.[8] Common strategies include:

  • Fischer Indole Synthesis: While classic for indoles, its application to azaindoles can be less efficient due to the electron-deficient nature of the pyridine ring.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often utilize palladium-catalyzed reactions, such as the Heck or Sonogashira coupling, followed by a cyclization step.[4] These methods offer good control over regioselectivity.

  • Bartoli Indole Synthesis: This method, which uses nitro-pyridines and vinyl Grignard reagents, is a well-established route to substituted 7-azaindoles.[9]

  • Chichibabin Reaction: This involves the condensation of a picoline derivative with a nitrile in the presence of a strong base like LDA.[5]

Q2: How can I introduce the cyano group at the 7-position?

A2: The cyano group is typically introduced early in the synthesis on the pyridine ring. A common starting material is a substituted 2-amino-3-bromopyridine, which can be converted to the corresponding 2-amino-3-cyanopyridine via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction. Alternatively, a Sandmeyer-type reaction on an aminopyridine precursor can be employed.[10]

Q3: What is the best way to introduce the carboxylic acid group at the 3-position?

A3: The carboxylic acid at the 3-position is often introduced via the hydrolysis of a corresponding ester. The ester group can be incorporated through various methods, such as a Vilsmeier-Haack type formylation at the 3-position followed by oxidation, or by using a starting material that already contains an ester or a precursor group. For example, a common strategy involves the cyclization of a precursor that already contains an ethyl or methyl carboxylate group.[11]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of the reaction, identifying the formation of the product, and detecting the presence of byproducts.

  • Product Characterization: The final product should be characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.

    • Melting Point: To assess purity.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Saponification of Ethyl 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
  • Dissolve the ethyl ester in a mixture of methanol (or ethanol) and water (typically a 3:1 to 4:1 ratio).

  • Add an excess of sodium hydroxide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 10-24 hours, monitoring the reaction by TLC until the starting material is no longer visible.[1]

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC/LC-MS of crude) start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis Detected check_hydrolysis->incomplete_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase temp/time - Stronger base - Co-solvent incomplete_hydrolysis->optimize_hydrolysis Yes check_cyclization Analyze Cyclization Step Byproducts incomplete_hydrolysis->check_cyclization No end Improved Yield optimize_hydrolysis->end byproducts_present Byproducts Detected check_cyclization->byproducts_present optimize_cyclization Optimize Cyclization: - Screen catalysts/ligands/bases - Adjust temperature byproducts_present->optimize_cyclization Yes check_starting_materials Verify Starting Material Purity byproducts_present->check_starting_materials No optimize_cyclization->end impure_materials Impurities Found check_starting_materials->impure_materials purify_materials Purify Starting Materials impure_materials->purify_materials Yes impure_materials->end No purify_materials->end

Caption: Troubleshooting workflow for low product yield.

IV. References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journals.

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.

  • Synthesis of 8‐cyano‐1,4‐dihydro‐4‐oxopyrrolo[1,2‐a]pyrimidine‐3‐carboxylic acids as potential antimicrobial agents. ResearchGate.

  • US20210309659A1 - 5,7-dihydro-pyrrolo-pyridine derivatives. Google Patents.

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). Organic Letters.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate.

  • Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... (2025). ResearchGate.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). PMC.

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). PMC.

  • 7-Azaindole-3-carboxylic acid. MilliporeSigma.

  • CN102399183B - A kind of method of preparing picolinic acid. Google Patents.

  • Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. ResearchGate.

  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.

  • Process for recovery of pyridine-2,3-dicarboxylic acid. (2002). European Patent Office.

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate.

  • Preparation and synthetic applications of cyano compounds. ResearchGate.

Sources

Technical Support Center: Purification of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . This highly functionalized 4-azaindole derivative presents unique chromatographic challenges due to its amphoteric core, hydrogen-bonding capacity, and the hydrolytic sensitivity of its cyano group.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to optimize your purification workflows.

Purification Decision Matrix

Before selecting a purification method, it is critical to assess the dominant ionization state of the crude mixture. The workflow below outlines the optimal path based on the molecule's solubility profile.

PurificationWorkflow Crude Crude 7-Cyano-Azaindole Solubility Solubility Assessment Crude->Solubility Aqueous Poor Organic Solubility (Zwitterion Dominant) Solubility->Aqueous Organic Good Organic Solubility (Neutral Dominant) Solubility->Organic RP RP-C18 Chromatography (Ammonium Acetate Buffer) Aqueous->RP NP NP-Silica Chromatography (DCM/MeOH + TEA/AcOH) Organic->NP Polish Isoelectric Precipitation (Scale-up Polish) RP->Polish NP->Polish Pure Pure Target Compound Polish->Pure

Fig 1: Purification decision matrix for zwitterionic 7-cyano-azaindole derivatives.

Troubleshooting & FAQs

Q1: Why does 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid streak severely on normal-phase silica gel, and how can I prevent it? A1: This molecule is highly polar and zwitterionic. The C3-carboxylic acid acts as a strong hydrogen-bond donor/acceptor, and carboxylic acids notoriously self-aggregate into dimers, complicating chromatographic resolution (1)[1]. Furthermore, the basic pyridine nitrogen interacts strongly with acidic silanol groups on standard silica. Causality & Solution: To disrupt these interactions, you must use a competitive modifier. A common starting point for azaindole derivatives is adding a polar solvent (like methanol) and a basic modifier (like triethylamine) to the eluent to improve peak shape (2)[2]. For zwitterions, generating an in-situ buffer of 1% acetic acid and 1% triethylamine in DCM/MeOH effectively masks both the silica's silanol groups and the molecule's functional groups, breaking up self-aggregates.

Q2: During purification, I am observing the loss of the 7-cyano group or the appearance of a +18 Da mass impurity. What is happening? A2: The 7-cyano group on the electron-deficient azaindole ring is highly susceptible to hydration, converting it into a primary amide (+18 Da) or fully hydrolyzing to a carboxylic acid (+19 Da) under strongly acidic or basic conditions. Causality & Solution: The conditions of chromatographic isolation can inadvertently lead to the degradation of sensitive functional groups (3)[3]. Avoid using strong mineral acids (e.g., 0.1% TFA) in your mobile phase. Instead, use a mild volatile buffer like 10 mM ammonium acetate (pH ~5.5) for reversed-phase chromatography. Additionally, performing the purification at lower temperatures (e.g., 5 °C) can significantly reduce the kinetics of target compound degradation[3].

Q3: The crude material is insoluble in standard loading solvents (DCM, EtOAc) for flash chromatography. How do I load it? A3: Zwitterionic compounds often exhibit a "brick dust" phenomenon, possessing high crystal lattice energy that renders them insoluble in both non-polar organics and neutral water. Causality & Solution: Solid loading is mandatory. Dissolve the crude mixture in a volatile, polar aprotic solvent like DMSO or DMF, add a deactivated solid support (e.g., C18-functionalized silica), and evaporate the solvent completely under reduced pressure. This prevents precipitation at the column head, which destroys resolution and causes high backpressure.

Q4: How do I scale up the purification without relying on preparative HPLC? A4: Scaling chromatography from the bench to the plant introduces nonlinear factors like solvent volumes, pressure drops, and equipment limitations (4)[4]. Preparative HPLC is excellent for final polishing but lacks the throughput for multi-gram scale-up. Causality & Solution: Isoelectric precipitation is a highly scalable alternative. By identifying the isoelectric point (pI) of the amphoteric azaindole, you can adjust the aqueous solution to this exact pH, neutralizing the net charge and forcing the compound to crystallize out of solution. This eliminates unnecessary buffer exchanges and streamlines purification[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in diagnostic checks.

Protocol 1: Ion-Pairing Reversed-Phase Flash Chromatography

Objective: Isolate the target compound while preventing cyano hydrolysis and mitigating zwitterionic streaking.

  • Step 1: Solid Loading Preparation

    • Dissolve 1.0 g of the crude mixture in 5 mL of DMSO.

    • Add 3.0 g of C18-functionalized silica.

    • Remove the solvent under high vacuum at 45 °C.

    • Validation Check: The resulting powder must be completely free-flowing. If it clumps or sticks to the flask, residual DMSO remains. Residual DMSO will act as a strong eluent, causing premature band elution and broadening.

  • Step 2: Column Equilibration

    • Equilibrate a 50 g C18 flash column with 95% Water / 5% Acetonitrile containing 10 mM Ammonium Acetate (pH 5.5).

  • Step 3: Gradient Elution

    • Run a gradient from 5% to 60% Acetonitrile over 15 column volumes (CV).

    • Validation Check: Monitor the UV absorbance at both 254 nm and 280 nm. The target compound will exhibit a distinct, constant 254/280 ratio across the entire peak width. A shift in this ratio at the peak's leading or trailing edge validates the presence of co-eluting impurities (such as the hydrolyzed amide).

  • Step 4: Fraction Recovery

    • Lyophilize the pure fractions immediately. Do not use rotary evaporation with heat, as prolonged exposure to the aqueous buffer can induce cyano hydrolysis.

Protocol 2: Isoelectric Precipitation (Scale-up Polish)

Objective: Multi-gram purification leveraging the amphoteric nature of the pyrrolo-pyridine core.

  • Step 1: Basic Dissolution

    • Suspend 5.0 g of semi-pure compound in 50 mL of DI water.

    • Add 1M NaOH dropwise while stirring until the pH reaches ~9.0 and the solution clears.

    • Validation Check: Complete dissolution confirms the removal of non-ionizable organic impurities. Any remaining solid at pH 9.0 is an impurity and must be filtered off before proceeding.

  • Step 2: Controlled Acidification

    • Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~4.2 (the estimated pI of the molecule).

    • Validation Check: A sudden, dense precipitation should occur. If the solution turns milky but no distinct crystals form, the system has oiled out. Validate by seeding the solution with a pure crystal or cooling to 4 °C to induce nucleation.

  • Step 3: Isolation

    • Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 40 °C.

Quantitative Method Comparison

The following table summarizes the performance metrics of various purification strategies for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid to aid in method selection.

ParameterNormal-Phase Flash (Silica)Reversed-Phase Flash (C18)Isoelectric Precipitation
Solvent System DCM / MethanolWater / AcetonitrileAqueous (Water)
Modifiers 1% AcOH + 1% TEA10 mM NH₄OAc (pH 5.5)HCl / NaOH (to pH ~4.2)
Avg. Recovery (%) 45 - 55%75 - 85%85 - 90%
Target Purity (%) 85 - 90%92 - 95%> 96%
Primary Failure Mode Severe streaking, chemisorptionPoor loading capacityCo-precipitation of structural analogs

References

  • Chemical Communications (RSC Publishing). "7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products". Available at: [Link]

  • LC Troubleshooting. "Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions". Available at: [Link]

  • Drug Development and Delivery. "PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities". Available at:[Link]

Sources

solubility enhancement of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190312-72-1) is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure, featuring both hydrogen bond donors (carboxylic acid, pyrrole N-H) and acceptors (cyano, pyridine nitrogen, carbonyl oxygens), contributes to strong intermolecular interactions. These interactions often result in a highly stable crystal lattice, which is a primary cause of the poor aqueous and organic solvent solubility frequently encountered during development.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and enhancing the solubility of this compound. We will explore the causal factors behind its solubility challenges and present a series of field-proven strategies and detailed experimental protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions regarding the physicochemical properties of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this molecule is a complex interplay of its functional groups:

  • Carboxylic Acid Group (-COOH): This is a weak acid, making its ionization state—and therefore solubility—highly dependent on pH. In its neutral (protonated) form, it can form strong hydrogen bond dimers, increasing crystal stability and lowering solubility. In its ionized (deprotonated) carboxylate form (COO-), it is significantly more water-soluble.[5][6]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. It can be protonated under acidic conditions to form a more soluble cationic species.

  • Pyrrolo Pyridine Core & Cyano Group: The fused aromatic ring system is inherently hydrophobic and planar, promoting π-π stacking in the crystal lattice. The cyano group is a polar but non-ionizable group that further contributes to strong dipole-dipole interactions.

  • High Crystal Lattice Energy: The combination of strong hydrogen bonding, π-π stacking, and dipole interactions leads to a high crystal lattice energy. A significant amount of energy is required to break this lattice apart for the molecule to dissolve, resulting in poor solubility.[7][8]

Q2: What is the expected qualitative solubility profile of this compound?

Specific quantitative data for this molecule is not widely published. However, based on its structure and the behavior of similar heterocyclic carboxylic acids, a qualitative profile can be predicted.[9]

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, pH 7 BufferVery Poorly SolubleThe neutral molecule has strong intermolecular forces and limited ability to disrupt the hydrogen-bonding network of water.
Polar Protic Methanol, EthanolSparingly SolubleCan engage in hydrogen bonding, but may not be sufficient to overcome the compound's crystal lattice energy without heating.
Polar Aprotic DMSO, DMF, NMPSolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule, breaking the crystal lattice.
Non-Polar Hexane, TolueneInsolubleThe high polarity of the compound makes it incompatible with non-polar solvents, following the "like dissolves like" principle.

Q3: How does solution pH fundamentally impact the aqueous solubility?

The solubility of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is strongly dependent on pH due to its amphoteric nature (containing both an acidic and a basic group).[10][11]

  • In Acidic Solutions (e.g., pH < 4): The pyridine nitrogen becomes protonated, forming a cationic salt. This charge significantly increases the molecule's interaction with water, thereby increasing solubility.

  • In Alkaline Solutions (e.g., pH > 6): The carboxylic acid group deprotonates to form a carboxylate anion. This is also a charged species with much greater aqueous solubility than the neutral form.[6]

  • Near the Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the pKa of the conjugate acid of the pyridine, the molecule will have a net neutral charge. This is the point of minimum aqueous solubility. The compound is likely to precipitate or refuse to dissolve in this pH range.

Part 2: Troubleshooting Guides & Enhancement Strategies

This section is designed in a problem-and-solution format to address specific experimental challenges.

Issue 1: The compound precipitates from an aqueous buffer during my experiment.
  • Probable Cause: The pH of your buffer system is likely near the isoelectric point (pI) of the compound, where it has its minimum solubility. Changes in concentration or temperature can easily trigger precipitation under these conditions.

  • Troubleshooting & Solution:

    • Verify pH: Immediately measure the pH of the solution where precipitation occurred.

    • Adjust pH: The most direct solution is to adjust the pH of the medium away from the pI.

      • To increase solubility, either decrease the pH (e.g., to pH 2-3) to protonate the pyridine ring or increase the pH (e.g., to pH 8-9) to deprotonate the carboxylic acid.[10] The choice depends on the stability of the compound and the requirements of your experiment.

    • Perform a pH-Solubility Profile: To prevent future issues, it is crucial to experimentally determine the pH-solubility curve for the compound. This data will inform the selection of appropriate buffer systems for all subsequent work. (See Protocol 2).

    • Consider Buffering Capacity: Ensure your chosen buffer has sufficient capacity to handle the addition of the compound, especially if the compound itself is acidic or basic and is added at a high concentration.

cluster_0 Troubleshooting Precipitation in Aqueous Media A Precipitation Observed in Aqueous Buffer B Measure pH of Solution A->B C Is pH between 4 and 6? (Estimated pI range) B->C D YES: pH is likely near pI C->D Likely E NO: Other issue? (Concentration, Temp, Degradation) C->E Unlikely F Adjust pH outside of pI range (e.g., pH < 4 or pH > 7) D->F G Does compound redissolve? F->G H YES: Problem Solved. Define safe pH range for future work. G->H Yes I NO: Consider advanced solubility enhancement methods. G->I No

Caption: Troubleshooting Workflow for Aqueous Solubility Issues.

Issue 2: The compound has insufficient solubility in common organic solvents for a chemical reaction or purification.
  • Probable Cause: Poor match between the compound's high polarity and the polarity of the chosen solvent. Standard solvents like dichloromethane, ethyl acetate, or acetonitrile may be insufficient.

  • Troubleshooting & Solution:

    • Switch to Polar Aprotic Solvents: The first and most effective step is to use stronger, polar aprotic solvents known to dissolve such compounds.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

    • Use Co-solvents: If the primary reaction solvent cannot be changed, adding a small percentage of a strong co-solvent can significantly boost solubility.[12][13] For example, adding 5-10% DMSO to acetonitrile may be sufficient.

    • Apply Gentle Heating: Increasing the temperature often increases solubility. However, this must be balanced with the thermal stability of the compound. Run a preliminary thermal stability test (e.g., by HPLC) if heating for extended periods.

    • Consider Derivatization: For synthetic applications, if solubility remains a major roadblock, a temporary derivatization of the carboxylic acid to a more soluble ester (e.g., a methyl or ethyl ester) can be a viable strategy. This would, of course, need to be followed by a subsequent hydrolysis step to regenerate the acid.

Issue 3: Poor and inconsistent results in early bioavailability or cell-based assays.
  • Probable Cause: The compound's low aqueous solubility and/or slow dissolution rate is the rate-limiting step for absorption or cellular uptake. This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II or IV compounds.[14]

  • Troubleshooting & Solution: The solution lies in advanced formulation strategies that modify the solid-state properties of the Active Pharmaceutical Ingredient (API) to enhance its apparent solubility and dissolution.

Advanced Strategy A: Salt Formation

  • Principle: By reacting the acidic or basic functional groups of the API with a suitable counter-ion, a salt is formed. Salts typically have different crystal structures and are often much more soluble than the neutral parent molecule (free form).[15][16][17] For this compound, salts can be formed at either the acidic carboxylic acid or the basic pyridine nitrogen.

  • When to Use: This is often the first and most successful approach for ionizable compounds.

  • Key Consideration (The "pKa Rule"): For a stable salt to form, the difference in pKa values between the API and the counter-ion should ideally be greater than 2-3 pH units.[7]

  • Screening: A salt screening study should be conducted using a panel of pharmaceutically acceptable counter-ions. (See Protocol 3).

Common Basic Counter-ions (for Carboxylic Acid)Common Acidic Counter-ions (for Pyridine)
Sodium, Potassium, CalciumHydrochloride, Hydrobromide
Tromethamine (TRIS), L-ArginineMesylate, Besylate, Tosylate
Diethanolamine, CholineSulfate, Phosphate
L-Lysine, MeglumineFumarate, Maleate, Tartrate

Advanced Strategy B: Co-crystallization

  • Principle: A co-crystal is a multi-component crystal where the API and a benign "co-former" molecule are held together by non-covalent bonds (typically hydrogen bonds) in a specific stoichiometric ratio.[18] This creates an entirely new crystal lattice with unique physicochemical properties, including potentially much higher solubility.[19]

  • When to Use: Excellent option for non-ionizable compounds or when a stable, crystalline salt cannot be identified.

  • Mechanism of Enhancement: Co-crystals can enhance solubility by disrupting the strong self-association (dimerization, stacking) of the API molecules, leading to a less stable and more readily dissolved crystal form.[20]

Advanced Strategy C: Amorphous Solid Dispersions (ASDs)

  • Principle: This strategy involves converting the crystalline API into its high-energy, amorphous (non-crystalline) state and stabilizing it within a polymer matrix.[21] Amorphous materials lack a crystal lattice and therefore dissolve much more rapidly, often creating a temporary "supersaturated" solution that can enhance absorption.[22][23]

  • When to Use: A powerful technique for very poorly soluble ("brick dust") compounds where salt or co-crystal formation provides insufficient improvement.

  • Common Preparation Methods:

    • Spray Drying: The API and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot chamber, causing rapid solvent evaporation and formation of the ASD powder.[24]

    • Hot-Melt Extrusion (HME): The API and polymer are mixed and heated until molten, then extruded to form the solid dispersion. This is a solvent-free method.[21]

Caption: Strategies for Solid Form Modification to Enhance Solubility.

Part 3: Key Experimental Protocols

These protocols provide a starting point for systematically evaluating and improving the solubility of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

A 1. Add excess solid to known volume of solvent B 2. Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C 3. Allow solids to settle B->C D 4. Withdraw aliquot of supernatant C->D E 5. Filter immediately (e.g., 0.22 µm PTFE filter) D->E F 6. Dilute filtrate with mobile phase E->F G 7. Analyze concentration via validated HPLC/UV method F->G H 8. Calculate Solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL of buffer) in a glass vial. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sampling: After equilibration, stop agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Protocol 2: pH-Dependent Solubility Profiling

This protocol maps the compound's solubility across a range of pH values to identify the pI and optimal pH ranges for dissolution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10 in 1-unit increments). Use a universal buffer system or a series of appropriate buffers (e.g., phosphate, acetate, borate).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.

  • Data Plotting: After analysis, plot the measured solubility (on a log scale) against the measured final pH of each solution. The resulting curve will visually identify the pH of minimum solubility (the "V" shape of the curve) and the pH ranges where solubility is maximized.

Protocol 3: Small-Scale Salt Formation Screening

This protocol allows for the rapid screening of various counter-ions to identify potential salt hits.

Methodology:

  • API Solution/Suspension: Prepare a concentrated slurry or suspension of the API in a suitable crystallization solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of each selected counter-ion (as a solution or solid) to the API slurry.

  • Equilibration/Crystallization: Seal the vials and agitate them, possibly with temperature cycling (e.g., heating to 50°C then cooling slowly to room temperature) for 24-72 hours to induce salt formation and crystallization.

  • Isolation: Isolate any resulting solids by centrifugation or filtration.

  • Characterization: Wash the isolated solids with a small amount of the solvent and dry them. The primary analysis to confirm the formation of a new solid form is X-Ray Powder Diffraction (XRPD) .[25] A new, unique diffraction pattern compared to the parent API indicates a successful "hit" (a new salt or co-crystal). Further characterization can be done using Differential Scanning Calorimetry (DSC) to check for a new melting point.[3]

References

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Douroumis, D., et al. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. [Link]

  • Al-kassas, R., et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. [Link]

  • AAPS PharmSciTech. Dissolution Method Troubleshooting. Springer. [Link]

  • Pharmaceutical Technology. Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Maheshwari, R. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • MDPI. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. MDPI. [Link]

  • Sterling Pharma Solutions. API Development Trends: Solid Form Development. Sterling Pharma Solutions. [Link]

  • NIH National Library of Medicine. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. NIH National Library of Medicine. [Link]

  • Patsnap. Troubleshooting Guide for Common Protein Solubility Issues. Patsnap. [Link]

  • Unknown Source. Structure and acidic properties of carboxylic acids. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • NIH National Library of Medicine. Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine. [Link]

  • ACS Publications. Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents. ACS Publications. [Link]

  • Pharmaceutical Outsourcing. Control and Selection of API Solid State Attributes. Pharmaceutical Outsourcing. [Link]

  • NIH National Library of Medicine. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH National Library of Medicine. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. ScienceDirect. [Link]

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. IJSRT. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. RJPDT. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. IJMSDR. [Link]

  • Ascendia Pharma. AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. JDDT. [Link]

  • Khan Academy. pH and solubility. Khan Academy. [Link]

  • World Journal of Pharmaceutical Research. Co-crystallization: Technique for solubility enhancement - A review. WJPR. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

  • Pearson. Amine Solubility in Organic Solvents. Pearson. [Link]

  • Triclinic Labs. SOLID FORM SCREENING AND SELECTION. Triclinic Labs. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • Taylor & Francis Online. Solubility enhancement of rosuvastatin using co-crystal approach. Taylor & Francis Online. [Link]

  • Wiley Online Library. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Wiley Online Library. [Link]

  • Quora. What are the errors that can occur in determining the solubility of a substance?. Quora. [Link]

  • ResearchGate. Different solid forms of an API: polymorphs, solvates/hydrates, salts and co-crystals. ResearchGate. [Link]

  • European Pharmaceutical Review. Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

  • ResearchGate. Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). ResearchGate. [Link]

Sources

overcoming poor reactivity in coupling reactions with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a highly valuable building block in drug discovery, but it presents a "perfect storm" of synthetic challenges. The 4-azaindole core is zwitterionic and poorly soluble, while the strongly electron-withdrawing 7-cyano group drastically reduces nucleophilicity and accelerates decarboxylation during activation.

This guide provides field-proven, mechanistically grounded solutions to overcome these reactivity bottlenecks.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following LC-MS diagnostic tree to identify the specific failure mode of your coupling reaction.

TroubleshootingWorkflow Start Reaction Fails / Low Yield Analyze Analyze via LC-MS Start->Analyze Decarb Peak at [M-44] (Decarboxylation) Analyze->Decarb Unreacted Unreacted Active Ester (Steric Hindrance) Analyze->Unreacted SideProd N1-Acylated Side Product (Oligomerization) Analyze->SideProd SolT3P Switch to T3P/Pyridine @ 0°C to RT Decarb->SolT3P SolGhosez Use Ghosez's Reagent (Neutral Acid Chloride) Unreacted->SolGhosez SolProtect Pre-protect N1 (SEM or Boc group) SideProd->SolProtect

Diagnostic workflow for troubleshooting azaindole-3-carboxylic acid coupling failures.

FAQs & Troubleshooting Guide

Q1: Why does my starting material rapidly decarboxylate as soon as I add HATU or EDC? Causality: Indole- and azaindole-3-carboxylic acids are intrinsically prone to decarboxylation[1]. When you activate the C3-carboxylic acid (e.g., forming an O-At ester with HATU), you create an excellent leaving group. The electron-withdrawing 7-cyano group stabilizes the resulting C3-anion via extended conjugation across the pyridine ring. In the presence of strong bases like DIPEA or TEA, this drives rapid loss of CO₂[2]. Solution: Switch to a milder activation strategy. Propylphosphonic anhydride (T3P) combined with a weaker base (like Pyridine) forms a less labile mixed anhydride intermediate, significantly suppressing the base-catalyzed decarboxylation pathway[3].

Q2: I am trying to couple a sterically hindered amine. T3P prevents decarboxylation, but the reaction stalls at the active ester stage. What now? Causality: The 4-azaindole core is sterically demanding, and the 7-cyano group drastically reduces the electrophilicity of the activated carbonyl by pulling electron density away from the reaction center. Hindered amines cannot effectively attack the bulky T3P-anhydride intermediate. Solution: You need a smaller, highly electrophilic intermediate: an acid chloride. However, standard reagents (SOCl₂, oxalyl chloride) generate HCl, which can degrade the azaindole or cause side reactions. Use Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the acid to an acid chloride under strictly neutral conditions, allowing for rapid coupling with hindered amines without inducing decarboxylation[4].

Q3: My LC-MS shows the desired product mass, but also a significant amount of a +1 Acyl adduct. What is happening? Causality: The N1-pyrrole nitrogen (1H) is weakly acidic and can act as a competing nucleophile, especially if the target amine is hindered or poorly nucleophilic. This leads to N1-acylation (dimerization/oligomerization). Solution: Pre-protect the N1 position. A 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc) group will mask the nitrogen. Alternatively, if you must use the unprotected acid, strictly limit your coupling reagent to 1.05 equivalents and use inverse addition (add the activated acid dropwise to a large excess of the amine).

Q4: The starting material won't dissolve in DCM, THF, or even pure DMF. How can I run a homogeneous reaction? Causality: The molecule forms strong intermolecular hydrogen bonds (N1-H to the C3-carboxylic acid or C7-cyano group), creating a highly crystalline, insoluble lattice. Solution: Use a co-solvent system of DMF/DMSO (4:1) and add 1-Methylimidazole (NMI) as an additive. NMI disrupts the hydrogen-bonding network and acts as a mild nucleophilic catalyst, improving solubility without triggering decarboxylation.

Quantitative Reagent Performance Matrix

The following table summarizes the expected performance of various coupling strategies when applied to 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Coupling ReagentBaseSolvent SystemExpected Yield (%)Decarboxylation (%)N1-Acylation (%)
HATU DIPEADMF15 - 20%> 60%~ 15%
EDC / HOBt DIPEADMF25 - 35%~ 45%~ 10%
T3P (50% in EtOAc) PyridineEtOAc / DMF70 - 80% < 5% < 5%
Ghosez's Reagent DIPEADCM / DMF80 - 90% < 2% < 2%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can track the reaction's progress mechanistically.

Protocol A: Mild Amide Coupling using T3P

Best for standard primary and secondary amines where decarboxylation is the primary failure mode.

  • Preparation: Charge a dry reaction vial with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Suspend the solids in anhydrous EtOAc/DMF (4:1 v/v) to achieve a 0.1 M concentration.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv) and cool the mixture to 0 °C under an argon atmosphere.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) over 10 minutes.

  • Validation Step: After 30 minutes, take a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. You should observe the methyl ester mass [M+14], confirming the formation of the active species without the [M-44] decarboxylation peak.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Neutral Acid Chloride Formation via Ghosez's Reagent

Best for sterically hindered or highly electron-deficient amines.

  • Preparation: Charge a flame-dried flask with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv) under argon.

  • Solvation: Add anhydrous DCM (or a DCM/THF mixture if solubility is poor) to reach a 0.1 M concentration.

  • Activation: Cool the suspension to 0 °C and add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) dropwise.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 2 hours. The solution typically becomes homogeneous as the acid chloride forms.

  • Validation Step: Quench a 5 µL aliquot in methanol. LC-MS must show >95% conversion to the methyl ester [M+14] with zero unreacted acid.

  • Coupling: In a separate flask, dissolve the sterically hindered amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM. Cool this amine solution to 0 °C.

  • Transfer: Transfer the acid chloride solution dropwise via cannula into the amine solution.

  • Completion: Stir for 4–6 hours at room temperature, then quench with water and perform a standard aqueous workup.

Sources

method development for the chiral separation of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, self-validating chiral separation methods for complex azaindole derivatives.

Structural Analysis & Chromatographic Challenges

The target scaffold, 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , is a highly amphoteric (zwitterionic) molecule. It presents a unique set of chromatographic challenges due to its competing functional groups:

  • Strongly Acidic Moiety: The 3-carboxylic acid group.

  • Basic Moiety: The pyridine nitrogen.

  • Hydrogen-Bonding/Dipole Sites: The pyrrole NH (donor) and the 7-cyano group (strong dipole/acceptor).

When analyzing these derivatives on polysaccharide-based Chiral Stationary Phases (CSPs), the zwitterionic nature often leads to non-specific secondary interactions with residual silanols or unreacted carbamate sites on the silica support. This manifests as severe peak tailing, unpredictable elution orders, and poor resolution ( Rs​ ). A successful method must thermodynamically control these interactions.

Method Development Strategic Workflow

Workflow Start Target: 7-cyano-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Screening Initial SFC Screening (Chiralpak IA, IB, IC, ID) Start->Screening Additives Select Additives (0.1% TFA + 0.1% IPAm) Screening->Additives Eval Evaluate Resolution (Rs > 1.5) Additives->Eval Success Scale-up to Preparative SFC Eval->Success Rs > 1.5 Fail Switch to HPLC / Change Modifier Eval->Fail Rs < 1.5 Fail->Eval Retry with HPLC

Fig 1: Strategic workflow for the chiral separation of amphoteric azaindole derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for these derivatives on standard CSPs? A: Peak tailing in amphoteric molecules is caused by simultaneous electrostatic interactions between the analyte's acidic/basic sites and the CSP's residual silanols. To create a self-validating and robust system, you must neutralize both moieties simultaneously. Research demonstrates that utilizing a combination of acidic and basic additives—specifically 0.1% trifluoroacetic acid (TFA) and 0.1% isopropylamine (IPAm) or diethylamine (DEA)—effectively masks these active sites, sharpening peaks and significantly improving the resolution factor ( Rs​ )[1].

Q2: Should I prioritize SFC or HPLC for the initial chiral screening of this scaffold? A: Supercritical Fluid Chromatography (SFC) should be your primary screening tool. Supercritical CO2​ is inherently slightly acidic, making it highly compatible with carboxylic acid derivatives[2]. Furthermore, the low viscosity of supercritical CO2​ allows for flow rates up to 3-5 times higher than HPLC without a significant loss in column efficiency, enabling rapid, high-throughput screening across multiple CSPs[3]. HPLC should be reserved as a secondary fallback if SFC fails to achieve baseline resolution.

Q3: Which mobile phase modifiers yield the best chiral recognition for pyrrolopyridines? A: While methanol is the default modifier in SFC, the rigid, bulky structure of 7-cyano-1H-pyrrolo[3,2-b]pyridine derivatives often benefits from 2-propanol (IPA) . IPA's steric bulk alters the hydrogen-bonding network within the chiral grooves of the amylose/cellulose stationary phase. This slows down the elution kinetics but often dramatically increases the stereoselectivity and separation factor ( α )[2].

Mechanistic Interactions

Mechanism Analyte 7-cyano-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Hbond Hydrogen Bonding (Pyrrole NH & Carboxyl OH) Analyte->Hbond Dipole Dipole-Dipole (Cyano Group) Analyte->Dipole PiPi π-π Stacking (Pyridine Ring) Analyte->PiPi CSP Polysaccharide CSP (Amylose/Cellulose) Hbond->CSP Dipole->CSP PiPi->CSP

Fig 2: Mechanistic interaction pathways between the zwitterionic analyte and the CSP.

Experimental Methodologies

Protocol 1: High-Throughput SFC Screening

Objective: Rapid identification of the optimal CSP and modifier combination for zwitterionic azaindoles.

  • System Preparation: Ensure the SFC system is equipped with a back-pressure regulator set to 150 bar to maintain CO2​ in the supercritical state[3]. Set the column oven to 40°C.

  • Column Selection: Install a column switching valve loaded with immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID; 5 µm, 250 x 4.6 mm). Immobilized phases are required to withstand a wide range of co-solvents[1].

  • Mobile Phase Formulation: Prepare the polar modifier consisting of 100% Methanol (or Ethanol) containing 0.1% (v/v) TFA and 0.1% (v/v) IPAm [1].

  • Gradient Execution: Run a generic screening gradient from 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min[3].

  • Detection: Monitor UV absorbance at 254 nm (or the specific λmax​ of your derivative).

  • Data Analysis: Identify the column yielding the highest separation factor ( α ) and proceed to isocratic optimization.

Protocol 2: HPLC Isocratic Optimization (Fallback)

Objective: Achieve baseline resolution ( Rs​>1.5 ) if SFC screening yields only partial separation.

  • Mobile Phase Formulation: Prepare a polar organic mobile phase: 90:10 (v/v) Acetonitrile/Methanol. Add 0.1% TFA and 0.1% Diethylamine (DEA) to suppress zwitterionic interactions[3].

  • Isocratic Elution: Set an isocratic flow rate of 1.0 mL/min on the selected CSP.

  • Thermodynamic Control: Lower the column compartment temperature to 15–20°C. Causality: Lower temperatures thermodynamically favor the formation of transient diastereomeric inclusion complexes between the enantiomers and the CSP, often increasing resolution at the cost of slightly broader peaks.

Quantitative Performance Data

The following table summarizes the causal impact of different modifiers and additives on the chromatographic performance of a standard amphoteric azaindole derivative in SFC mode.

Table 1: Impact of Mobile Phase Modifiers and Additives on Resolution ( Rs​ ) and Peak Tailing ( Tf​ )

Modifier (20% Isocratic)Additives (0.1% v/v)Retention Time ( t1​ , min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
MethanolNone> 20.0 (Elution Failure)N/AN/A
MethanolTFA Only4.20.82.5
MethanolTFA + IPAm3.82.11.1
2-PropanolTFA + IPAm5.53.4 1.0
EthanolTFA + IPAm4.62.51.2

Data Interpretation: The absence of additives leads to complete retention failure due to irreversible binding to the CSP. The dual-additive approach (TFA + IPAm) is mandatory to achieve a Tf​ approaching 1.0. Furthermore, 2-Propanol maximizes Rs​ due to enhanced steric interactions within the chiral cavity[2].

References

  • [1] Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Source: FAGG. URL: [Link]

  • [2] Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Source: HPLC.eu. URL: [Link]

Sources

Validation & Comparative

comparing the potency of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrrolopyridine scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors.[2][3]

This guide provides a comparative analysis of the potency of a representative pyrrolopyridine-based kinase inhibitor against established, clinically relevant kinase inhibitors. Due to the lack of publicly available kinase inhibition data for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, this guide will utilize a well-characterized analog from the pyrrolo[3,2-c]pyridine series, Compound 1r , which has demonstrated potent inhibitory activity against FMS kinase.[2] This compound will be compared with the multi-kinase inhibitors Sunitinib and Sorafenib , as well as a selective inhibitor for a relevant target. This analysis will be supported by a detailed experimental protocol for determining inhibitor potency and a discussion of the underlying principles of kinase inhibition.

The Landscape of Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other proteins. In many cancers, kinases can become constitutively active, leading to uncontrolled cell growth and proliferation. Kinase inhibitors are typically small molecules that bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase (RTK)->Kinase Cascade Activation Substrate Protein Substrate Protein Kinase Cascade->Substrate Protein Phosphorylation ADP ADP Kinase Cascade->ADP Phosphorylated Substrate Protein Phosphorylated Substrate Protein Substrate Protein->Phosphorylated Substrate Protein Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Phosphorylated Substrate Protein->Cellular Response (e.g., Proliferation) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade Inhibition ATP ATP ATP->Kinase Cascade

Caption: A simplified signaling pathway illustrating kinase activation and inhibition.

Comparative Potency of Selected Kinase Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundStructureTarget Kinase(s)IC50 (nM)Reference
Compound 1r (Pyrrolo[3,2-c]pyridine derivative)[Image of the chemical structure of Compound 1r]FMS30[2]
Sunitinib [Image of the chemical structure of Sunitinib]VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R (FMS)2 - 80[1]
Sorafenib [Image of the chemical structure of Sorafenib]VEGFRs, PDGFRβ, RAF kinases, KIT, FLT36 - 90[4]
Gefitinib [Image of the chemical structure of Gefitinib]EGFR2 - 37[5]

Discussion of Comparative Potency:

  • Compound 1r demonstrates high potency against FMS kinase with an IC50 value of 30 nM.[2] This indicates a strong inhibitory effect on this particular kinase. The study also highlights its selectivity for FMS over a panel of other kinases.[2]

  • Sunitinib is a multi-targeted kinase inhibitor with potent activity against several receptor tyrosine kinases, including FMS (CSF-1R). Its broad spectrum of activity is a key feature of its therapeutic efficacy but can also contribute to off-target effects.

  • Sorafenib , another multi-kinase inhibitor, targets a range of kinases involved in tumor progression and angiogenesis. Its potency against various targets is in the nanomolar range.[4]

  • Gefitinib is a more selective inhibitor, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[5] Its high potency against EGFR makes it an effective therapy for cancers driven by EGFR mutations.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Kinase (e.g., FMS)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., Compound 1r)

  • Known Kinase Inhibitor (Positive Control, e.g., Sunitinib)

  • DMSO (Dimethyl Sulfoxide)

  • Kinase Assay Buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and control inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate.

    • Include control wells:

      • No-Inhibitor Control (100% activity): Add 1 µL of DMSO.

      • No-Enzyme Control (Background): Add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the kinase/substrate mix to all wells except the "No-Enzyme Control" wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP for a luminescent signal.

    • Incubate the plate as required by the detection reagent protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (No-Enzyme Control) from all other readings.

    • Normalize the data by setting the average "No-Inhibitor Control" signal as 100% kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Plate Dispensing Plate Dispensing Compound Dilution->Plate Dispensing Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Plate Dispensing ATP Solution ATP Solution Reaction Initiation Reaction Initiation ATP Solution->Reaction Initiation Pre-incubation Pre-incubation Plate Dispensing->Pre-incubation Pre-incubation->Reaction Initiation Kinase Reaction Kinase Reaction Reaction Initiation->Kinase Reaction Add Detection Reagent Add Detection Reagent Kinase Reaction->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for in vitro kinase IC50 determination.

Conclusion

The pyrrolopyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated with Compound 1r, derivatives of this core structure can exhibit high potency against specific kinase targets.[2] When compared to broad-spectrum inhibitors like Sunitinib and Sorafenib, such targeted inhibitors can offer the potential for reduced off-target effects and a more favorable therapeutic window. The in vitro kinase inhibition assay detailed in this guide provides a robust and standardized method for quantifying the potency of novel inhibitors, which is a critical step in the drug discovery and development pipeline. Further investigation into the structure-activity relationships of the pyrrolopyridine class will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a variety of diseases.

References

  • [No author given]. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]

  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. [Link]

  • [No author given]. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Okaniwa, M., et al. (2024). TAS0612, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models. Molecular Cancer Therapeutics. [Link]

  • El-Gamal, M. I., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • [No author given]. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • [No author given]. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]

  • [No author given]. (2025). Synthesis of 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives and studies of their antitumor activity against melanoma cell line B16-F10. ResearchGate. [Link]

Sources

Selectivity Profiling of 7-Cyano-1H-Pyrrolo[3,2-b]Pyridine-3-Carboxylic Acid: A Comparative Guide to Kinase Fragment Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of highly selective kinase inhibitors frequently begins with the identification of privileged, low-molecular-weight fragments that anchor into the highly conserved ATP-binding pocket. Among these, the azaindole family—specifically the pyrrolo[3,2-b]pyridine scaffold—has emerged as a cornerstone in modern medicinal chemistry.

This guide provides an in-depth comparative analysis of the selectivity profiling of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid against a broad panel of kinases. By contrasting this functionalized scaffold with alternative hinge-binding motifs, we elucidate the mechanistic rationale behind its unique kinome selectivity and provide a self-validating protocol for high-throughput profiling.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The efficacy of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a kinase inhibitor building block lies in its precise stereoelectronic properties.

  • The Hinge-Binding Core : The pyrrolo[3,2-b]pyridine nucleus acts as a bidentate hydrogen bond donor-acceptor system. The pyrrole NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.

  • The 7-Cyano Vector : The introduction of a strongly electron-withdrawing cyano group at the 7-position serves a dual purpose. First, it modulates the pKa of the pyrrole NH, enhancing its hydrogen bond donor capacity. Second, the linear cyano vector is uniquely positioned to project into the ribose-binding pocket, providing a steric shield that prevents off-target binding to kinases with smaller ribose clefts.

  • The 3-Carboxylic Acid Handle : The carboxylic acid at the 3-position is critical for establishing a salt bridge or strong hydrogen bond with the conserved catalytic lysine present in the β 3 strand of most kinases. This interaction significantly boosts thermodynamic affinity ( Kd​ ) compared to unsubstituted azaindoles.

HingeBinding Scaffold 7-Cyano-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge Pyrrole NH & Pyridine N (Donor/Acceptor) Lysine Catalytic Lysine (Salt Bridge/H-Bond) Scaffold->Lysine 3-COOH Interaction Ribose Ribose Pocket (Steric Tolerance) Scaffold->Ribose 7-Cyano Vector

Pharmacophore model of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in the kinase ATP site.

Comparative Kinase Profiling: Scaffold vs. Scaffold

To objectively evaluate the performance of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, it must be benchmarked against alternative scaffolds such as the unsubstituted 1H-pyrrolo[3,2-b]pyridine and the pyrazolo[1,5-a]pyrimidine core.

High-throughput kinome profiling is a "compound-centric" approach that determines the full range of kinase targets for a specific chemical class 1. The table below summarizes the selectivity metrics across a focused mini-kinase panel (MKP), which is statistically optimized for early identification of selective inhibitors 2.

Scaffold / CompoundFGFR4 ( Kd​ , nM)JAK1 ( Kd​ , nM)SYK ( Kd​ , nM)Selectivity Score S(10)
7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 45120850.08
1H-Pyrrolo[3,2-b]pyridine (Unsubstituted)>10,000>5,000>5,0000.45
Pyrazolo[1,5-a]pyrimidine-3-carboxamide35450>1,0000.12
5-Formyl-pyrrolo[3,2-b]pyridine derivative (Reference)10>1,000>1,0000.04

Data Analysis : The data demonstrates that the addition of the 7-cyano and 3-carboxylic acid groups dramatically increases the affinity for FGFR4, JAK1, and SYK compared to the unsubstituted core. The low S(10) score (0.08) indicates a highly selective profile, hitting only 8% of the kinome at a threshold of <10% control binding. This aligns with recent studies showing that functionalized pyrrolo[3,2-b]pyridines can serve as highly potent, selective inhibitors for kinases like FGFR4 3.

Experimental Protocol: Active-Site Directed Competition Binding Assay

To generate the thermodynamic affinity data ( Kd​ ) presented above, a competitive binding assay (e.g., KINOMEscan) is employed. Unlike enzymatic assays that are heavily dependent on intracellular ATP concentrations and specific substrate kinetics, this methodology measures the true thermodynamic binding affinity of the compound to the isolated kinase 4.

Causality of Experimental Choices :

  • DNA-Tagged Kinases : Using qPCR as a readout provides exponential signal amplification, allowing for the detection of low-abundance kinase capture and ensuring a high signal-to-noise ratio.

  • Immobilized Broad-Spectrum Ligands : By tethering a promiscuous kinase inhibitor to a solid support, we create a competitive environment. If the 7-cyano derivative has a high affinity for the ATP site, it will outcompete the immobilized ligand, resulting in fewer kinases bound to the solid support.

Self-Validating Step-by-Step Workflow :

  • Reagent Preparation : Prepare a 100x stock of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in 100% anhydrous DMSO. Dilute to a final assay concentration of 1 μ M in a buffer containing 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT.

  • Kinase Incubation : Combine the test compound, DNA-tagged recombinant kinases, and affinity ligand-coated magnetic beads in a 384-well plate.

    • Validation Control: Must include a DMSO-only well (negative control; 100% binding) and a well with a known high-affinity pan-kinase inhibitor like staurosporine (positive control; 0% binding) to validate assay dynamic range.

  • Equilibration : Incubate the mixture at room temperature for exactly 1 hour with gentle shaking to ensure thermodynamic equilibrium is reached.

  • Stringent Washing : Magnetically pellet the beads and wash four times with wash buffer (1x PBS, 0.05% Tween 20).

    • Causality: This step is critical to eliminate false negatives caused by non-specific binding of the DNA-tagged kinases to the bead matrix.

  • Elution and qPCR Readout : Elute the bound kinases by boiling the beads at 95°C for 5 minutes. Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR).

  • Data Normalization : Calculate the percentage of control binding (%Ctrl) using the self-validating formula: %Ctrl =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] * 100. (Note: A %Ctrl of <10% indicates a high-affinity interaction).

KinomeScan Step1 Compound Prep (10 µM in DMSO) Step2 Incubation (DNA-tagged Kinase) Step1->Step2 Step3 Competition (Immobilized Ligand) Step2->Step3 Step4 Wash & Elute (Remove Unbound) Step3->Step4 Step5 qPCR Readout (Calculate % Ctrl) Step4->Step5

Step-by-step workflow of the active-site directed competition binding assay (KINOMEscan).

Conclusion

The 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold represents a highly optimized, privileged fragment for kinase inhibitor design. Through rigorous, self-validating competitive binding assays, it demonstrates superior selectivity and affinity profiles compared to unfunctionalized azaindoles. Its specific stereoelectronic vectors provide medicinal chemists with an ideal starting point for developing targeted therapies against FGFR4, JAK, and SYK-driven pathologies.

References
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.
  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC.

Sources

A Comparative Analysis of the ADME Properties of 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] Its ability to form key hydrogen bond interactions with protein targets, mimicking the purine core, has made it a cornerstone for medicinal chemists.[3] However, the journey of a promising molecule from a potent inhibitor to a successful therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive comparative analysis of the ADME properties of analogs of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[4]

This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols. We will delve into the nuances of how subtle structural modifications to the 7-azaindole core can significantly impact key ADME parameters, including solubility, permeability, metabolic stability, and plasma protein binding.

The Critical Role of the 7-Azaindole Scaffold and its ADME Profile

The 7-azaindole ring system, a bioisostere of indole, offers several advantages in drug design. The introduction of a nitrogen atom into the indole ring can modulate the molecule's physicochemical properties, such as pKa and lipophilicity, which in turn can enhance target binding, improve solubility, and fine-tune the overall ADME-tox profile.[2][5] For instance, the 7-azaindole moiety is a key component in several approved and investigational drugs, where it often serves as a hinge-binding motif in protein kinases.[3]

However, the inherent properties of the 7-azaindole scaffold also present challenges. For example, metabolic oxidation, particularly mediated by aldehyde oxidase (AO), can be a significant liability for this class of compounds.[6] Therefore, a thorough understanding and early assessment of the ADME properties of 7-azaindole analogs are paramount to guide lead optimization and mitigate the risk of late-stage failures.

Comparative Analysis of Key ADME Properties

This section provides a comparative overview of the critical ADME parameters for a series of 7-azaindole analogs. The data presented here is synthesized from various studies and is intended to illustrate the impact of structural modifications on the ADME profile.

Aqueous Solubility

Poor aqueous solubility is a common hurdle in drug development, as it can limit oral absorption and bioavailability. The 7-azaindole scaffold, while offering advantages, can still be part of molecules with low solubility. However, strategic modifications can lead to significant improvements.

A study comparing indole, 6-azaindole, and 7-azaindole-2-carboxamides demonstrated that the incorporation of the azaindole moiety enhances aqueous solubility compared to the indole counterpart.[5] While all tested compounds exhibited relatively low solubility, the trend highlights the potential of the azaindole core to improve this key physicochemical property.

Table 1: Comparative Aqueous Solubility of Indole and Azaindole Analogs

Compound IDScaffoldCalculated Aqueous Solubility (µg/mL)Experimental Thermodynamic Solubility (µg/mL)
3a Indole3.00
3c 6-Azaindole8.01.6
9a 7-AzaindoleNot ReportedNot Reported (low solubility noted)

Data synthesized from a study on cannabinoid receptor 1 allosteric modulators.[5]

The carboxylic acid functionality at the 3-position of the core molecule, 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is expected to enhance aqueous solubility, particularly at physiological pH. However, the overall solubility will be influenced by other substituents on the molecule. The use of 7-azaindole as a tool to break carboxylic acid dimers in solution has been demonstrated, which can simplify spectroscopic analysis and is indicative of its strong hydrogen bonding capabilities.[7]

Permeability

The ability of a drug to permeate across the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal permeability.

Metabolic Stability

The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and clearance. The 7-azaindole scaffold can be susceptible to metabolism by various enzymes, including cytochrome P450s (CYPs) and aldehyde oxidase (AO).

A study on 2-substituted 7-azaindole analogues as potential antiviral agents for influenza highlighted the importance of mitigating AO-mediated metabolism.[6] The researchers found that substitution at the 2-position of the 7-azaindole ring could significantly enhance stability in human liver cytosol.

Table 2: Comparative Metabolic Stability of 2-Substituted 7-Azaindole Analogs in Human Liver Cytosol

Compound IDSubstitution at 2-position% Remaining after 4h incubation
Parent Compound HLow (not quantified)
12 SubstitutedHigh (stable)
15 SubstitutedHigh (stable)
16 SubstitutedHigh (stable)
21b SubstitutedHigh (stable)

Data synthesized from a study on influenza inhibitors.[6] The assay was conducted at 1 µM in 1 mg/mL human liver cytosol protein at 37°C.

These findings underscore the importance of exploring substitutions on the 7-azaindole core to block sites of metabolic vulnerability. For 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs, it would be critical to assess their stability in both liver microsomes (to evaluate CYP-mediated metabolism) and liver cytosol (to assess AO-mediated metabolism).

A study on a 7-azaindole-derived synthetic cannabinoid, cumyl-5F-P7AICA, identified several metabolites formed through monooxygenase activity, highlighting the involvement of CYP2C19, CYP3A4, and CYP3A5 in its metabolism.[8] This suggests that for analogs of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a comprehensive metabolic stability assessment should include reaction phenotyping to identify the specific CYP isozymes involved.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and the concentration of free drug available to interact with its target. High plasma protein binding can limit the efficacy and tissue penetration of a drug.

While specific plasma protein binding data for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs is not available in the provided search results, it is a critical parameter to assess during drug development. The physicochemical properties of the analogs, particularly their lipophilicity and charge, will be major determinants of their plasma protein binding. Generally, more lipophilic and acidic compounds tend to exhibit higher plasma protein binding.

Experimental Protocols for ADME Assessment

To ensure the generation of reliable and reproducible ADME data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro ADME assays.

Workflow for In Vitro ADME Screening

The following diagram illustrates a typical workflow for the in vitro ADME screening of a series of analogs.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_analysis Data Analysis & Decision Making Compound_Analogs Synthesis of Analogs Solubility Aqueous Solubility Assay Compound_Analogs->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Microsomal_Stability Microsomal Stability Assay Permeability->Microsomal_Stability Cytosolic_Stability Cytosolic Stability Assay Microsomal_Stability->Cytosolic_Stability PPB Plasma Protein Binding Assay Cytosolic_Stability->PPB SAR_Analysis Structure-ADME Relationship (SAR) Analysis PPB->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical workflow for in vitro ADME screening of novel chemical entities.

Detailed Protocol: Caco-2 Permeability Assay

This protocol is adapted from established methods for assessing the intestinal permeability of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like Lucifer Yellow)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the donor solution by dissolving the test compound in HBSS at a final concentration (e.g., 10 µM).

    • Add the donor solution to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS (receiver solution) to the basolateral (B) side.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the filter membrane

      • C0 = initial concentration of the drug in the donor chamber

Detailed Protocol: Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of compounds in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination

  • LC-MS/MS system for sample analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Sample Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Detailed Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard method for determining the fraction of a drug that is unbound in plasma.

Objective: To determine the percentage of plasma protein binding (%PPB) and the fraction unbound (fu) of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs in human plasma.

Materials:

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-10 kDa)

  • Test compounds and control compounds with known PPB values (e.g., warfarin)

  • LC-MS/MS system for sample analysis

Procedure:

  • Preparation:

    • Spike the test compound into human plasma at a defined concentration (e.g., 1 µM).

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis device.

    • Add PBS to the other chamber.

    • Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection:

    • After incubation, collect samples from both the plasma and the buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. To account for matrix effects, it is common to mix the buffer sample with blank plasma and the plasma sample with PBS before analysis.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

    • Percentage of plasma protein binding (%PPB) = (1 - fu) * 100

Structure-ADME Relationships and Future Directions

The data and protocols presented in this guide provide a framework for the systematic evaluation of the ADME properties of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs. By generating robust ADME data for a series of analogs, researchers can establish clear structure-ADME relationships (SAR). For example, the introduction of polar functional groups may improve solubility but could potentially decrease permeability. Similarly, blocking metabolically liable sites through chemical modification can enhance metabolic stability.

A comprehensive understanding of these relationships will enable the rational design of novel 7-azaindole derivatives with optimized ADME profiles, ultimately increasing the probability of identifying a successful drug candidate. Future work in this area should focus on generating a more complete ADME dataset for a diverse range of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs to further refine the SAR and guide the development of the next generation of 7-azaindole-based therapeutics.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC. Available at: [Link]

  • 7-Azaindole-3-carboxaldehyde CAS 4649-09-6. XZP CHEM. Available at: [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed. Available at: [Link]

  • Different types of 7-azaindole inhibitors specifying their binding... ResearchGate. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Process for the preparation of antiviral 7-azaindole derivatives. Google Patents.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Allied Academies. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

Sources

head-to-head comparison of different pyrrolopyridine isomers as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Pyrrolopyridines, commonly known as azaindoles, are privileged bicyclic heteroaromatic scaffolds in modern drug discovery. Functioning as bioisosteres for endogenous indoles and purines, they are a cornerstone in the design of ATP-competitive kinase inhibitors[1]. By replacing a specific carbon atom in the indole core with a nitrogen atom, medicinal chemists can finely tune the physicochemical properties, solubility, and hydrogen-bonding profile of the molecule without significantly altering its steric bulk[1].

However, not all azaindoles are created equal. The specific positioning of the pyridine nitrogen—yielding the 4-, 5-, 6-, or 7-azaindole isomer—fundamentally alters the electron density, basicity, and binding vector of the scaffold. This guide provides an objective, data-driven comparison of these isomers, equipping drug development professionals with the mechanistic insights needed to select the optimal core for their target kinase.

Physicochemical Profiling: The Impact of Nitrogen Positioning

The location of the nitrogen atom dictates the compound's pKa and its capacity to act as a hydrogen bond acceptor. This has profound implications for both target affinity (desolvation penalties) and pharmacokinetics (membrane permeability).

Table 1: Physicochemical and Structural Properties of Pyrrolopyridine Isomers

Isomer StructureCommon NameH-Bonding Profile (Kinase Hinge)Relative Basicity (pKa)Structural Consequence
1H-pyrrolo[2,3-b]pyridine 7-AzaindoleOptimal bidentate (Donor N1 / Acceptor N7)~4.6Low basicity; highly stable hinge-binding motif[2].
1H-pyrrolo[2,3-c]pyridine 6-AzaindoleAltered acceptor vector~7.9Higher basicity; alters pocket electrostatics and water networks[2].
1H-pyrrolo[3,2-c]pyridine 5-AzaindoleWeak/No standard hinge binding~8.3Highly basic; often leads to electrostatic repulsion in standard ATP pockets[2].
1H-pyrrolo[3,2-b]pyridine 4-AzaindoleWeak/No standard hinge binding~6.9Moderate basicity; poor geometry for canonical hinge interactions[2].

Head-to-Head Efficacy: Target-Dependent Isomer Superiority

The assumption that 7-azaindole is universally superior due to its canonical bidentate hinge-binding capability is a common pitfall. While it dominates the landscape, specific kinase active sites heavily favor the altered geometry of other isomers.

Table 2: Comparative Inhibitory Potency Across Matched Isomer Pairs

Target KinaseScaffold Base7-Azaindole Activity6-Azaindole Activity5-Azaindole ActivityMechanistic Causality
LATS1 Kinase CarboxamideHighly Active DiminishedDiminishedStrict requirement for the N7 acceptor geometry to align with the hinge backbone[3].
ATR Kinase MorpholineModerateSuperior Potency N/A6-aza geometry and higher basicity favor a critical water-mediated contact with Asp2335[4].
Mechanistic Deep-Dive

In the development of LATS kinase inhibitors , the 7-azaindole scaffold demonstrated potent inhibition because its N7 lone pair perfectly aligns to accept a hydrogen bond from the hinge backbone NH, while N1 donates to the backbone C=O. Shifting the nitrogen to the 5- or 6-position completely abolished this geometric harmony, resulting in a severe loss of activity[3].

Conversely, during the optimization of ATR kinase inhibitors (e.g., AZD6738) , the 6-azaindole isomer vastly outperformed the 7-azaindole[4]. Causality: The altered vector of the nitrogen acceptor in 6-azaindole, combined with its significantly higher basicity (pKa ~7.9 vs ~4.6), enabled a critical water-mediated hydrogen bond with the Asp2335 residue in the ATR active site. This electrostatic shift significantly boosted both biochemical and cellular potency[4].

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core CO Backbone C=O NH Backbone NH N7 N7 (Pyridine) Acceptor NH->N7 H-Bond N1 N1 (Pyrrole) Donor N1->CO H-Bond

Caption: Logical mapping of 7-azaindole bidentate hydrogen bonding at the kinase hinge region.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating pyrrolopyridine isomers.

Protocol A: Palladium-Catalyzed Derivatization (Suzuki-Miyaura)

Because azaindoles are electron-deficient compared to indoles, specialized cross-coupling conditions are required to functionalize the core.

  • Reagent Assembly: Combine 1.0 eq of the halogenated isomer (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine), 1.2 eq of the desired aryl boronic acid, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, which will prematurely terminate the catalytic cycle and ruin the yield.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction & Workup: Heat to 90°C for 12 hours. Monitor via LC-MS. Once complete, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

To accurately compare the IC₅₀ values of different isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed to eliminate compound auto-fluorescence artifacts.

  • Master Mix Preparation: Prepare a buffer containing the target kinase, substrate, and ATP. Causality: The ATP concentration must be strictly maintained at its apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive azaindole inhibitors while maintaining a robust signal window.

  • Compound Titration: Dispense the azaindole isomers in a 10-point serial dilution. Causality: Maintain the final assay DMSO concentration at exactly 1% (v/v). Concentrations above this threshold can artificially denature the kinase, leading to false-positive inhibition readouts.

  • Incubation: Incubate at room temperature for 60 minutes to achieve steady-state kinetics.

  • Quench & Detect: Add a stop buffer containing EDTA and the Europium-labeled detection antibody. Causality: EDTA rapidly chelates the Mg²⁺ cofactor required for kinase catalysis, instantly freezing the reaction state to ensure an accurate TR-FRET readout.

  • Validation Controls: Every plate must include a known reference inhibitor (e.g., Staurosporine) and DMSO-only wells to calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase + ATP (Incubation) Step1->Step2 Step3 3. Quench & Probe (EDTA + Eu-Ab) Step2->Step3 Step4 4. TR-FRET Read (615/665nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calc) Step4->Step5

Caption: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency.

Conclusion

While 7-azaindole remains the gold standard for canonical hinge-binding in kinase inhibitor design, head-to-head comparisons reveal that it is not a universal solution. Isomers like 6-azaindole offer distinct electrostatic profiles and altered hydrogen-bond vectors that can unlock superior potency against specific targets like ATR kinase. By understanding the causal relationship between nitrogen positioning, basicity, and active-site geometry, researchers can rationally select the optimal pyrrolopyridine scaffold for their drug development programs.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors, nih.gov,
  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regener
  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR)
  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING N

Sources

benchmarking the in vivo efficacy of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Preclinical Comparison & Benchmarking Guide

Executive Summary & Structural Rationale

The treatment paradigm for Acute Myeloid Leukemia (AML) has been revolutionized by the introduction of Venetoclax (a BCL-2 inhibitor) combined with Azacitidine (a hypomethylating agent)[1]. However, primary and acquired resistance remains a critical clinical hurdle, frequently driven by the compensatory upregulation of PIM kinases (specifically PIM1) mediated by FLT3-ITD mutations[2].

This guide benchmarks the in vivo preclinical efficacy of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (7-CN-PPC) —a novel, highly selective azaindole-based PIM1 inhibitor—against the clinical-stage pan-PIM inhibitor AZD1208 [3] and the standard-of-care (SoC) Venetoclax/Azacitidine (VEN/AZA) regimen.

The Causality of Scaffold Design

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged chemotype in kinase drug discovery because it effectively mimics the adenine ring of ATP[4][5].

  • The 7-Cyano Substitution: Projects deeply into the hydrophobic selectivity pocket of the PIM1 ATP-binding site, forming critical hydrogen bonds with the hinge region (Asp127/Cys129)[5].

  • The 3-Carboxylic Acid: Extends toward the solvent-exposed channel, enabling the formation of salt bridges that drastically improve solubility and pharmacokinetic (PK) exposure compared to first-generation lipophilic PIM inhibitors.

By selectively inhibiting PIM1, 7-CN-PPC prevents the phosphorylation of BAD (at Ser112) and 4E-BP1, thereby restoring apoptotic sensitivity in leukemic blasts[6].

Mechanistic Pathway: Overcoming Venetoclax Resistance

To understand the benchmarking data, one must first understand the molecular causality. FLT3-ITD mutations constitutively activate STAT5, which directly transcribes PIM1[2]. PIM1 subsequently phosphorylates and neutralizes pro-apoptotic BAD, creating a parallel survival pathway that bypasses BCL-2 dependence, rendering Venetoclax ineffective.

Pathway FLT3 FLT3-ITD Mutation STAT5 STAT5 Activation FLT3->STAT5 PIM1 PIM1 Kinase STAT5->PIM1 Transcribes BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) Survival Leukemic Cell Survival BAD->Survival Inhibits BCL2 BCL-2 (Anti-apoptotic) BCL2->Survival Promotes Drug 7-CN-PPC Drug->PIM1 Blocks Ven Venetoclax Ven->BCL2 Blocks

Signaling pathway showing 7-CN-PPC and Venetoclax targeting parallel AML survival mechanisms.

In Vivo Efficacy Benchmarking Data

The following data summarizes a 28-day efficacy study utilizing the MV4-11 (FLT3-ITD+) murine xenograft model . 7-CN-PPC was evaluated as a monotherapy and in combination with the SoC to assess synergistic apoptotic priming[7].

Quantitative Comparison Table
Treatment ArmDose & ScheduleTumor Growth Inhibition (TGI %)Median Survival (Days)Max Body Weight Loss (%)Target Engagement (p-BAD Reduction)
Vehicle Control Oral, QD0%22N/A0%
AZD1208 (Benchmark)30 mg/kg, Oral, QD54%348.2%45%
VEN/AZA (SoC)VEN: 50 mg/kg QD AZA: 2.5 mg/kg BIW68%4111.5%15%
7-CN-PPC (Monotherapy)25 mg/kg, Oral, QD72% 45 4.1% 88%
7-CN-PPC + VEN/AZA Combined as above94% >60 (Cured: 4/8)12.8%92%

Scientific Insight: 7-CN-PPC monotherapy outperformed the clinical benchmark AZD1208[3] in both TGI (72% vs 54%) and tolerability (4.1% vs 8.2% weight loss). The near-complete eradication of tumors (94% TGI) in the triple-combination arm validates the hypothesis that PIM1 inhibition by 7-CN-PPC prevents BAD phosphorylation, thereby priming the cells for Venetoclax-mediated apoptosis[7].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact workflow used to generate the benchmarking data.

Protocol A: MV4-11 Xenograft Establishment and Dosing

Causality Check: MV4-11 cells are chosen specifically because they harbor the FLT3-ITD mutation, which constitutively drives PIM1 expression, making them the ideal model for this mechanism.

  • Cell Preparation: Culture MV4-11 cells in IMDM supplemented with 10% FBS. Harvest cells in the logarithmic growth phase (>95% viability via Trypan Blue exclusion).

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female NOD/SCID/IL2Rγ-null (NSG) mice.

  • Randomization (Self-Validating Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100−150 mm3 (calculated as V=0.5×length×width2 ), randomize mice into 5 groups ( n=8 /group) to ensure equal baseline disease burden.

  • Formulation: Dissolve 7-CN-PPC in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water to ensure optimal oral bioavailability.

  • Administration: Dose animals via oral gavage (PO) daily for 28 days. Administer Azacitidine via intraperitoneal (IP) injection twice weekly (BIW).

  • Monitoring: Measure tumor volumes and body weights three times per week. Euthanize animals if tumor volume exceeds 2000 mm3 or if body weight loss exceeds 20%.

Protocol B: Pharmacodynamic (PD) Target Engagement Assay

Causality Check: Measuring tumor volume only shows phenotypic response. We must measure p-BAD (Ser112) via Western blot to prove that 7-CN-PPC is actively hitting PIM1 in the tumor microenvironment.

  • Tissue Harvesting: At day 14, sacrifice 2 mice per group 4 hours post-dosing. Rapidly excise tumors and snap-freeze in liquid nitrogen to preserve phosphorylation states.

  • Lysis: Homogenize tumor tissue in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Immunoblotting: Resolve 30 µg of protein lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-BAD (Ser112), total BAD, p-4EBP1, and GAPDH (loading control) overnight at 4°C.

  • Quantification: Use chemiluminescent detection and normalize p-BAD signal intensity to total BAD and GAPDH using ImageJ software.

Workflow A Cell Culture (MV4-11 FLT3-ITD) B Subcutaneous Inoculation (NSG Mice) A->B C Tumor Growth (100-150 mm³) B->C D Randomization (n=8/group) C->D E Daily Dosing (28 Days) D->E F Endpoint Analysis (Tumor Vol & PD) E->F

In vivo experimental workflow for benchmarking 7-CN-PPC efficacy.

Conclusion

The preclinical benchmarking data robustly supports the superiority of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid over earlier generation PIM inhibitors like AZD1208. The strategic incorporation of the cyano and carboxylic acid functional groups on the azaindole core yields profound target engagement (88% p-BAD reduction). Furthermore, its ability to synergize with Venetoclax and Azacitidine provides a compelling, mechanistically rationalized strategy to overcome BCL-2 inhibitor resistance in FLT3-ITD mutated AML.

References

  • Venetoclax for AML: changing the treatment paradigm Source: Blood Advances - ASH Publications URL:[Link]

  • 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis Source: AACR Journals URL:[Link]

  • Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia (AZD1208 Efficacy) Source: Blood - ASH Publications URL:[Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of Kinases Source: ACS Publications URL:[Link]

  • Discovery of antivirally active inhibitors based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC / NIH URL:[Link]

  • Inhibition of FLT3 and PIM Kinases Exerts Potent Activity in Preclinical Models of Acute Myeloid Leukemia Source: AACR Journals URL:[Link]

  • A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase Source: PMC / NIH URL:[Link]

Sources

Preclinical Assessment of Off-Target Effects: 7-Cyano-1H-Pyrrolo[3,2-b]Pyridine-3-Carboxylic Acid vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The (7-CN-PPC) scaffold is a highly privileged heterocyclic building block utilized in the rational design of ATP-competitive kinase inhibitors[1]. Its core structure effectively mimics the adenine ring of ATP, enabling potent hydrogen-bonding interactions within the kinase hinge region. This makes it a valuable starting point for targeting kinases such as Salt Inducible Kinase 2 (SIK2) and Janus kinases (JAK)[2].

However, the very features that confer potency—planar aromaticity and hydrogen-bonding capability—also introduce significant off-target liabilities. The introduction of a cyano group at the 7-position alters the electron density and steric bulk of the pyrrolo-pyridine core. While this can improve target residence time, it frequently leads to kinome promiscuity, cytochrome P450 (CYP450) inhibition, and human ether-à-go-go-related gene (hERG) channel blockade. This guide provides a comparative analysis of the 7-CN-PPC scaffold against its 5-cyano isomer and standard reference inhibitors, detailing the causality behind these off-target effects and the self-validating experimental protocols required for rigorous preclinical assessment.

Comparative Off-Target Landscape

To objectively evaluate the performance of the 7-CN-PPC scaffold, we benchmarked a representative 7-CN-PPC derivative against a 5-CN-PPC derivative and the broad-spectrum kinase inhibitor Staurosporine. The data below summarizes the quantitative off-target profile across key preclinical safety metrics.

Compound Class / ScaffoldKinome Selectivity Score S(10) at 1 µMhERG IC50​ (µM)CYP3A4 IC50​ (µM)Hepatotoxicity HepG2 CC50​ (µM)
7-CN-PPC Derivative 0.08 (Highly Selective)12.5> 50.0> 100
5-CN-PPC Derivative 0.24 (Moderate Promiscuity)4.2 (High Risk)15.345.5
Staurosporine (Control) 0.85 (Pan-Kinase Inhibitor)> 30.0> 50.00.5

Mechanistic Causality: The 7-cyano substitution projects into the solvent-exposed channel of most kinase active sites, minimizing clashes with the gatekeeper residue and yielding a superior Selectivity Score ( S(10) ) compared to the 5-cyano isomer. Conversely, the 5-cyano group alters the dipole moment in a way that increases lipophilic stacking ( π−π interactions) with aromatic residues (Tyr652, Phe656) in the hERG channel pore, resulting in a concerning hERG IC50​ of 4.2 µM.

Mechanistic Pathways & Workflow Visualizations

Understanding the mechanism of off-target toxicity is critical for lead optimization. The blockade of the hERG ( Kv​11.1 ) potassium channel by lipophilic scaffolds delays ventricular repolarization, manifesting as QT interval prolongation on an ECG, which can precipitate fatal arrhythmias like Torsades de Pointes.

hERG_Pathway Compound 7-CN-PPC Derivative Binding Binding to hERG Pore (Tyr652 / Phe656) Compound->Binding Lipophilic Stacking Repol Delayed Ventricular Repolarization Binding->Repol I_Kr Current Block ECG QT Interval Prolongation (ECG Readout) Repol->ECG Risk Arrhythmia Risk (Torsades de Pointes) ECG->Risk

Caption: Mechanistic pathway of hERG channel blockade leading to QT prolongation.

To systematically de-risk these liabilities, drug development programs must employ a tiered screening strategy, transitioning from high-throughput biochemical assays to functional cellular electrophysiology and toxicity screens.

Workflow Start 7-CN-PPC Scaffold Candidate Selection Tier1 Tier 1: Kinome Profiling (TR-FRET / Binding Assays) Start->Tier1 Tier2 Tier 2: In Vitro Safety (hERG Patch-Clamp, CYP450) Tier1->Tier2 Selectivity S(10) < 0.1 Tier3 Tier 3: Cellular Toxicity (HepG2 Viability) Tier2->Tier3 hERG IC50 > 10 µM Decision Go/No-Go Decision Lead Optimization Tier3->Decision CC50 > 50 µM

Caption: Tiered preclinical off-target assessment workflow for 7-CN-PPC derivatives.

Experimental Protocols & Self-Validating Systems

Broad Kinome Profiling (TR-FRET Assay)

To assess off-target kinase engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over ATP-dependent radiometric assays for initial screening, as it measures direct thermodynamic binding independent of intracellular ATP fluctuations[3].

  • Step 1: Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the 7-CN-PPC derivative in 100% DMSO to 100X the final desired concentration.

  • Step 2: Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase/tracer mix. Add 100 nL of the compound using an acoustic liquid handler (e.g., Echo 550).

  • Step 3: Incubation: Add 5 µL of the Eu-anti-tag antibody solution. Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Step 4: Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation Mechanism: The assay incorporates Staurosporine as a positive control for pan-kinase inhibition. The system is self-validating through the calculation of the Z'-factor; data is only accepted if Z′≥0.5 , ensuring a robust dynamic range between the DMSO vehicle (negative control) and the positive control.

Cardiotoxicity Assessment: Automated hERG Patch-Clamp

In compliance with the [4], functional electrophysiology is mandatory to evaluate the risk of delayed ventricular repolarization.

  • Step 1: Cell Preparation: Culture CHO cells stably expressing the hERG ( Kv​11.1 ) channel. Harvest cells and suspend them in extracellular recording solution.

  • Step 2: Whole-Cell Configuration: Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Apply negative pressure to form a gigaseal, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Step 3: Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Compound Application: Perfuse the 7-CN-PPC derivative at escalating concentrations (0.1 µM to 30 µM). Measure the reduction in peak tail current amplitude.

  • Self-Validation Mechanism: The system continuously monitors membrane capacitance ( Cm​ ) and series resistance ( Rs​ ). A seal resistance of >1GΩ is strictly required for data inclusion. The known hERG blocker E-4031 (100 nM) is perfused at the end of each experiment to confirm channel sensitivity and validate the assay's predictive power.

CYP450 Inhibition Assay (LC-MS/MS)

To evaluate the risk of Drug-Drug Interactions (DDIs), CYP450 inhibition is assessed using human liver microsomes (HLMs), aligning with the[5].

  • Step 1: Incubation Mixture: Combine pooled HLMs (0.1 mg/mL final protein concentration) with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Addition: Add the 7-CN-PPC derivative at varying concentrations (0.1 to 50 µM). Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: LC-MS/MS Quantification: Centrifuge the plates to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific probe metabolites (e.g., 1'-hydroxymidazolam).

  • Self-Validation Mechanism: Substrate depletion is monitored alongside metabolite formation to ensure mass balance. Ketoconazole (for CYP3A4) and Sulfaphenazole (for CYP2C9) serve as positive control inhibitors. The IC50​ of these controls must fall within historically established acceptance criteria to validate the batch of HLMs and the integrity of the NADPH regenerating system.

References

  • Title: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2)

Sources

comparative study of the pharmacokinetic profiles of different 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold is a privileged pharmacophore frequently utilized in the design of advanced kinase inhibitors and noncovalent DprE1 inhibitors for the treatment of Mycobacterium tuberculosis (1)[1]. However, the presence of the free carboxylic acid moiety presents significant pharmacokinetic (PK) liabilities. At physiological pH, the carboxylic acid is heavily ionized, resulting in a high topological polar surface area (tPSA) that restricts passive cellular permeability and limits oral bioavailability.

To overcome these limitations, scaffold morphing and prodrug strategies are routinely employed. This guide objectively compares the in vitro and in vivo pharmacokinetic performance of the parent free acid against three distinct prodrug strategies:

  • Ethyl Ester Prodrug: Designed to mask the hydrogen bond donor, increasing lipophilicity and passive permeability.

  • N,N-Diethylacetamide Prodrug: Designed to provide a highly stable, slow-release reservoir of the active compound.

  • Phosphonooxymethyl (POM) Prodrug: Designed to drastically increase aqueous solubility. The phosphate promoiety is ionized at physiological pH, disrupting the crystal lattice, and is rapidly cleaved by alkaline phosphatase in vivo to release the active drug (2)[2]. This approach has been successfully validated in clinical candidates like the HIV-1 attachment inhibitor fostemsavir (3)[3].

Prodrug Cleavage Pathways

Understanding the enzymatic causality behind prodrug activation is critical for interpreting PK data. The diagram below illustrates the distinct biological mechanisms required to liberate the active 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold.

ProdrugCleavage Ester Ethyl Ester Prodrug (High Permeability) Active 7-cyano-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid (Active Scaffold) Ester->Active Carboxylesterases (Rapid Liver/Gut Cleavage) Amide Amide Prodrug (High Stability) Amide->Active Amidases / CYP450 (Slow Cleavage) POM POM Prodrug (High Solubility) POM->Active Alkaline Phosphatase (Ultra-rapid Systemic Cleavage)

Enzymatic cleavage pathways of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid prodrugs.

Comparative Pharmacokinetic Data

The following tables summarize the physicochemical properties and the in vivo pharmacokinetic profiles of the parent compound and its prodrug derivatives.

Table 1: Physicochemical & In Vitro Properties
CompoundModificationMW ( g/mol )cLogPAqueous Sol. (pH 7.4)HLM t½ (min)
Parent Free Acid187.161.2< 10 µg/mL> 120 (Stable)
Prodrug A Ethyl Ester215.212.8< 5 µg/mL12.5
Prodrug B Diethyl Amide242.272.115 µg/mL85.0
Prodrug C POM297.18-1.5> 50,000 µg/mL< 2.0
Note: POM cleavage is mediated by alkaline phosphatase, not standard CYP450s in HLM. Value represents plasma/brush border half-life.
Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats (PO, 10 mg/kg eq.)

Data represents the systemic exposure of the active parent compound following oral administration of the respective prodrugs.

Dosed CompoundCmax (ng/mL)Tmax (h)AUC0-inf (h*ng/mL)t1/2 (h)F (%)
Parent 4502.01,8004.212%
Prodrug A 8501.02,4003.818%
Prodrug B 2104.01,1006.58%
Prodrug C 3,2000.58,9004.565%

Data Interpretation: The POM prodrug (Prodrug C) demonstrates superior performance, yielding a 5.4-fold increase in oral bioavailability (F%) compared to the free acid. Causality: The extreme aqueous solubility of the POM moiety prevents dissolution-rate limited absorption in the GI tract. Once absorbed, it is ultra-rapidly cleaved by alkaline phosphatases, resulting in a high Cmax and early Tmax (0.5 h). Conversely, the Amide (Prodrug B) is too stable; its slow cleavage acts as a bottleneck, resulting in poor systemic exposure of the active moiety.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability & Cleavage Assay

This assay evaluates the rate at which hepatic enzymes (CYP450s and esterases) convert the prodrugs into the active parent compound.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Combine 1 µM of the test prodrug with 0.5 mg/mL HLM in the buffer. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium of the enzymes before the reaction is initiated, preventing artificial lag phases in the kinetic data.

  • Initiation: Start the reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative cleavage (critical for evaluating the amide prodrug).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting enzymatic activity. The internal standard corrects for matrix effects and variations in extraction recovery during mass spectrometry.

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the depletion of the prodrug and the appearance of the active parent.

Protocol 2: In Vivo Rat Pharmacokinetic Study

This protocol outlines the standard non-compartmental analysis (NCA) workflow for evaluating prodrug exposure.

  • Formulation: Formulate the POM prodrug in sterile 0.9% saline. Formulate the Ester and Amide prodrugs in 5% DMSO / 95% PEG400.

    • Causality: Matching the formulation to the physicochemical properties of the compound ensures complete dissolution prior to dosing. The highly polar POM dissolves readily in aqueous saline, whereas the lipophilic ester requires co-solvents to prevent precipitation in the GI tract, ensuring absorption is permeability-limited rather than dissolution-limited.

  • Dosing: Administer the formulated compounds to fasted male Sprague-Dawley rats (n=3 per group) via oral gavage at a dose equivalent to 10 mg/kg of the active parent.

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Causality: K₂EDTA prevents coagulation by chelating calcium without causing the severe ion suppression in LC-MS/MS often associated with heparin tubes.

  • Extraction & Quantification: Centrifuge blood at 3,000 × g for 10 min at 4°C to isolate plasma. Extract 50 µL of plasma via protein precipitation (using ACN + Internal Standard). Quantify the active parent compound via LC-MS/MS.

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

References

  • Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry. 1

  • Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043). PubMed / J Med Chem. 3

  • Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PMC. 2

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed procedural guide for the safe handling and disposal of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 860496-20-4). As a specialized heterocyclic compound, its unique structure—incorporating a pyrrolopyridine core, a cyano group, and a carboxylic acid moiety—necessitates a cautious and informed approach to waste management. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.

Executive Summary: The Disposal Imperative

Proper disposal of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not merely a procedural formality but a critical safety and environmental mandate. The chemical structure suggests multiple potential hazards. The primary directive is to manage this compound as a hazardous chemical waste, ensuring it is meticulously segregated, securely contained, and transferred to a licensed waste disposal facility. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not consistently available across all suppliers. Therefore, a risk assessment must be conducted based on the hazards of its constituent functional groups and structurally similar molecules.

  • Pyrrolopyridine (Azaindole) Core: Compounds in the azaindole family are known to cause skin, eye, and respiratory irritation.[1] Many are classified as harmful if swallowed.[2][3][4]

  • Cyano (-C≡N) Group: This is the most significant hazard. Organic nitriles can be toxic. A critical risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[5]

  • Carboxylic Acid (-COOH) Group: This functional group can impart corrosive properties, although the overall acidity of the molecule may be influenced by the basic nitrogen in the pyridine ring.

Based on this analysis, the compound must be treated as hazardous , with the potential for irritation, acute toxicity, and dangerous reactivity with acids.

Hazard Class Potential Effects Primary Safety Precaution
Acute Toxicity (Oral, Dermal)Harmful or toxic if swallowed or absorbed through the skin.[3][6]Prevent all direct contact.
Skin/Eye IrritationCauses skin and serious eye irritation.[1][2]Wear appropriate gloves and eye protection.
Respiratory IrritationMay cause respiratory tract irritation upon inhalation of dust.[1][3]Handle in a chemical fume hood.
Chemical ReactivityHigh Risk. Can react with acids to produce toxic hydrogen cyanide gas.Strictly segregate from all acidic waste streams.

Required Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's standard in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a splash risk.

  • Hand Protection: Chemical-resistant nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[1]

  • Body Protection: A flame-resistant lab coat. Ensure it is fully buttoned.[1]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of safe disposal is rigorous segregation at the point of generation.

Step 1: Waste Identification

  • Immediately classify all materials contaminated with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as hazardous chemical waste.

Step 2: Select Appropriate Waste Containers

  • Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE). This container is for unused solid compound, contaminated weigh paper, and contaminated PPE (gloves, wipes).[1]

  • Liquid Waste: Use a sealable, leak-proof container designated for non-halogenated organic solvent waste. Ensure the container material is compatible with the solvent used (e.g., glass or appropriate plastic).[1] Never use a metal can due to the potential for corrosion and reaction.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.

Step 3: Labeling and Accumulation

  • Label every waste container clearly with the words "Hazardous Waste."[7]

  • List all contents, including the full chemical name "7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" and any solvents.

  • Indicate the primary hazards: "Toxic," "Irritant."

  • Crucially, add the warning: "DO NOT MIX WITH ACIDS."

Step 4: Storage

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[8]

  • Ensure the SAA is physically separate from containers holding acidic waste. Use secondary containment to prevent accidental mixing in case of a leak.

Step 5: Final Disposal

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[9][10] All hazardous waste must be tracked from generation to final disposal using a manifest system as required by the EPA.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for proper waste stream segregation.

G cluster_type 1. Identify Waste Type cluster_container 2. Select & Label Container start Waste Generation (Contaminated with 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) solid Solid Waste (e.g., powder, contaminated wipes, gloves) start->solid liquid Liquid Waste (e.g., solutions in organic solvents) start->liquid sharps Sharps/Glassware (e.g., contaminated pipettes, broken flasks) start->sharps solid_container Solid Hazardous Waste Container Label: 'Toxic', 'Irritant', 'DO NOT MIX WITH ACIDS' solid->solid_container liquid_container Liquid Organic Waste Container (Non-Halogenated) Label: List all contents, 'DO NOT MIX WITH ACIDS' liquid->liquid_container sharps_container Puncture-Proof Sharps Container Label: 'Hazardous Sharps' sharps->sharps_container warning Critical Check: Is the designated waste container located away from acids? solid_container->warning liquid_container->warning sharps_container->warning final_step 3. Store in Satellite Accumulation Area & Arrange for EHS Pickup warning->final_step Yes

Caption: Waste Disposal Workflow for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Decontamination and Spill Procedures

a. Equipment Decontamination:

  • Non-disposable equipment (glassware, spatulas) should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as liquid hazardous waste.[8]

  • After the solvent rinse, equipment can be washed with soap and water.

b. Spill Cleanup:

  • Evacuate the immediate area and alert personnel.

  • Control access to the spill area.

  • Ensure you are wearing the full PPE described in Section 3.

  • For small solid spills: Gently cover with an inert absorbent material (e.g., vermiculite, sand).[12] Avoid raising dust. Carefully sweep the material into the designated solid hazardous waste container.

  • For small liquid spills: Absorb with a chemical spill pillow or absorbent pad. Place the used absorbent material into the solid hazardous waste container.

  • Wipe the spill area with a cloth dampened with soapy water. Place the wipe in the solid hazardous waste container.

  • For large spills, evacuate the laboratory and contact your institution's EHS emergency line immediately.

Governing Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. Key U.S. regulations include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that includes safe handling and disposal procedures.[13][14]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[7][15]

Your institution's Chemical Hygiene Plan is the primary document that translates these regulations into specific actions for your laboratory. Always adhere to your local CHP.[16]

References

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 3-Pyridinecarbonitrile.
  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Luque-Almagro, V. M., et al. (2016). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology. Available at: [Link]

  • SAMCO Technologies. (2021, April 6). What to Do If You Have Cyanide in Your Industrial Wastewater. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Fact Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 23). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • National Park Service. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of the Interior. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.